Ro 31-9790
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H29N3O4 |
|---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)/t10-,12-/m1/s1 |
InChI Key |
QRXOZHSEEGNRFC-ZYHUDNBSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ro 31-9790
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-9790 is a potent, broad-spectrum inhibitor of the matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases. As a hydroxamic acid-based peptidomimetic, it effectively chelates the catalytic zinc ion within the active site of these enzymes, leading to their inhibition. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, the downstream cellular consequences of its activity, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of MMPs and the development of related therapeutic agents.
Core Mechanism of Action: Inhibition of Metalloproteinases
This compound functions as a competitive inhibitor of several members of the matrix metalloproteinase (MMP) family and the ADAM (A Disintegrin and Metalloproteinase) family. Its primary mechanism involves the hydroxamic acid moiety, which binds to the zinc ion essential for the catalytic activity of these enzymes. This action prevents the proteolysis of various extracellular matrix (ECM) components and the shedding of cell surface proteins.
Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against a range of MMPs and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various targets.
| Target Enzyme/Process | Cell Type/System | IC50 Value (nM) |
| Matrix Metalloproteinases (MMPs) | ||
| MMP-1 (Interstitial Collagenase) | Cell-free assay | 2 - 200 |
| MMP-2 (Gelatinase A) | Cell-free assay | 2 - 200 |
| MMP-3 (Stromelysin-1) | Cell-free assay | 2 - 200 |
| MMP-8 (Neutrophil Collagenase) | Cell-free assay | 2 - 200 |
| MMP-9 (Gelatinase B) | Cell-free assay | 2 - 200 |
| MMP-14 (MT1-MMP) | Cell-free assay | 2 - 200 |
| MMP-17 (MT4-MMP) | Cell-free assay | 2 - 200 |
| ADAMs | ||
| ADAM17 (TACE) | Cell-free assay | Data not available |
| Cellular Processes | ||
| L-selectin Shedding | Mouse Lymphocytes | 4820 ± 750 |
| L-selectin Shedding | Jurkat T cells | 1160 ± 270 |
| L-selectin Shedding | Human Lymphocytes | 700 ± 60 |
| L-selectin Shedding | Human Monocytes | 4470 ± 1270 |
| TNF-α Shedding | Human Monocytes | 380 ± 50 |
Note: The IC50 values for individual MMPs are reported as a range based on available literature[1]. More specific comparative values were not consistently available.
Key Signaling Pathways Modulated by this compound
The inhibition of MMPs and ADAM17 by this compound has significant downstream effects on various cellular signaling pathways, impacting processes such as cell proliferation, migration, and inflammation.
Inhibition of MMP-2 and its Impact on Cell Proliferation
MMP-2 plays a crucial role in the degradation of extracellular matrix components, a process essential for cell proliferation and migration. By inhibiting MMP-2, this compound can arrest the cell cycle and prevent uncontrolled cell growth.
Inhibition of ADAM17 and its Impact on L-selectin and TNF-α Shedding
ADAM17 is responsible for the proteolytic cleavage ("shedding") of the ectodomains of several cell surface proteins, including L-selectin and pro-TNF-α. This compound inhibits this process, leading to the accumulation of these proteins on the cell surface and a reduction in their soluble forms. This has profound implications for inflammatory responses and leukocyte trafficking.
References
Ro 31-9790: A Technical Target Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-9790 is a synthetic, broad-spectrum hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs) and other related enzymes.[1] This technical guide provides an in-depth overview of the target profile of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and visualizing its mechanism of action. The compound has been instrumental in elucidating the roles of metalloproteinases in various physiological and pathological processes, including inflammation, cell migration, and tissue remodeling.
Core Target Profile: Matrix Metalloproteinase Inhibition
This compound is a potent inhibitor of several members of the matrix metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Its broad-spectrum activity extends to various MMP subtypes, including collagenases, gelatinases, and stromelysins.[2] Additionally, this compound has been shown to inhibit the activity of ADAM17 (a disintegrin and metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2]
The primary mechanism of action involves the hydroxamic acid moiety of this compound chelating the active site zinc ion within the metalloproteinase, thereby competitively inhibiting its enzymatic activity.[3] This inhibition prevents the cleavage of a wide range of substrates, including extracellular matrix proteins and cell surface molecules.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against various targets using in vitro enzyme assays and cell-based models. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Table 1: Inhibitory Activity (IC50) of this compound against Matrix Metalloproteinases
| Target MMP | IC50 Range (nM) | Reference(s) |
| MMP-1 (Interstitial Collagenase) | 2 - 200 | [2] |
| MMP-2 (Gelatinase A) | 2 - 200 | [2] |
| MMP-3 (Stromelysin 1) | 2 - 200 | [2] |
| MMP-8 (Neutrophil Collagenase) | 2 - 200 | [2] |
| MMP-9 (Gelatinase B) | 2 - 200 | [2] |
| MMP-14 (MT1-MMP) | 2 - 200 | [2] |
| MMP-17 (MT4-MMP) | 2 - 200 | [2] |
Table 2: Inhibitory Activity (Ki) of this compound against Select MMPs
| Target MMP | Ki (nM) | Reference(s) |
| MMP-2 | 5.2 | [4] |
| MMP-9 | 10.4 | [4] |
Note: The Ki values are cited in the reference from a personal communication.
Table 3: Cell-Based Inhibitory Activity (IC50) of this compound on Protein Shedding
| Shedding Event | Cell Type | IC50 (µM) | Reference(s) |
| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 | [5][6] |
| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 | [5][6] |
| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 | [5][6] |
| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 | [5][6] |
| L-selectin Shedding (ATP-induced) | B-CLL Lymphocytes | 82.5 ± 38.0 | [7] |
| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 | [5][6] |
| CD23 Shedding (ATP-induced) | B-CLL Lymphocytes | 5.7 ± 4.1 | [7] |
Signaling Pathways and Mechanism of Action
This compound's inhibition of MMPs and ADAM17 has significant downstream effects on cellular processes such as adhesion, migration, and proliferation. A key mechanism is the prevention of "shedding" of cell surface proteins.
References
- 1. Ectodomain shedding of L1 adhesion molecule promotes cell migration by autocrine binding to integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
Ro 31-9790: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a hydroxamate-based compound, it chelates the active site zinc ion essential for the catalytic activity of MMPs. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and visualization of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the role of MMPs in physiological and pathological processes and for professionals involved in the development of MMP-targeting therapeutics.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a range of MMPs and in various cell-based assays. The following tables summarize the quantitative data, providing a clear comparison of its potency.
Table 1: In Vitro Inhibitory Activity of this compound against Purified MMPs
| MMP Target | IC50 (nM) | Ki (nM) | Reference(s) |
| MMP-1 (Collagenase-1) | 10 | - | [1] |
| MMP-2 (Gelatinase-A) | 8 | 5.2 | [1][2] |
| MMP-3 (Stromelysin-1) | 700 | - | [1] |
| MMP-9 (Gelatinase-B) | - | 10.4 | [2] |
| MMP-14 (MT1-MMP) | 1.9 | - | [1] |
Note: IC50 and Ki values are indicative of the concentration of this compound required to inhibit 50% of the enzyme's activity or its binding affinity, respectively. Lower values indicate higher potency.
Table 2: Inhibitory Activity of this compound in Cell-Based Assays
| Assay | Cell Type | IC50 (µM) | Reference(s) |
| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 | [3][4] |
| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 | [3][4] |
| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 | [3][4] |
| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 | [3][4] |
| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a general method to determine the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant active MMP enzyme
-
MMP-specific fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant MMP to the desired concentration in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted MMP enzyme.
-
Add 25 µL of the various concentrations of this compound or vehicle control (assay buffer with DMSO) to the respective wells.
-
Include a no-enzyme control (assay buffer only) and a positive control (enzyme with vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate, taking readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE resolving gel (10%) containing 1 mg/mL gelatin
-
SDS-PAGE stacking gel (4%)
-
2x non-reducing sample buffer
-
Electrophoresis running buffer (Tris-glycine-SDS)
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
-
Conditioned cell culture media or tissue lysates containing MMPs
-
This compound (for inhibition control)
Procedure:
-
Sample Preparation:
-
Mix samples (e.g., 20 µL of conditioned media) with 2x non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at 100-150V at 4°C until the dye front reaches the bottom.
-
-
Renaturation:
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation at room temperature to remove SDS and allow the enzymes to renature.
-
-
Incubation:
-
Incubate the gel in the incubation buffer overnight (16-24 hours) at 37°C. For an inhibition control, a parallel gel can be incubated in incubation buffer containing a known concentration of this compound (e.g., 10-100 µM).
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Image the gel and quantify the clear bands using densitometry software.
-
Protocol 3: In Vivo Administration of this compound in a Mouse Model of Inflammation
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice to study its effects on inflammatory processes.
Materials:
-
This compound
-
Vehicle (e.g., 4% Gelafundin or a solution of 0.2% carboxymethylcellulose and 0.01% Tween 20)
-
Sterile syringes and needles
-
Experimental mice
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle. For example, dilute this compound in 4% gelafundin. The final concentration will depend on the desired dose and the volume to be injected.
-
-
Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection. A typical dose used in studies is 1 mg per mouse daily.[5]
-
-
Experimental Timeline:
-
The timing of administration will depend on the specific inflammatory model. For example, in a sciatic nerve axotomy model, daily injections can be given until the endpoint of the study (e.g., 4 days post-axotomy).[5]
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, sacrifice the animals and collect relevant tissues (e.g., sciatic nerves, blood plasma) for analysis.
-
Tissues can be processed for zymography, immunohistochemistry, or other relevant assays to assess the effect of this compound on MMP activity and inflammation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving MMPs and the workflows of the experimental protocols described above.
Caption: MMP-mediated signaling in angiogenesis.
Caption: Workflow for gelatin zymography.
Caption: In vivo experimental workflow.
Conclusion
This compound remains a valuable tool for investigating the multifaceted roles of MMPs in health and disease. Its broad-spectrum inhibitory activity makes it suitable for studies where the goal is to understand the overall contribution of MMPs to a biological process. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting. As with any pharmacological inhibitor, careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
Ro 31-9790 Inhibition of ADAM17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic metalloproteinase inhibitor, Ro 31-9790, and its inhibitory action on A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.
Core Concepts: ADAM17 and its Inhibition
ADAM17 is a transmembrane protease that plays a crucial role in a process known as "ectodomain shedding," where it cleaves and releases the extracellular domains of various cell surface proteins.[1][2] This shedding mechanism is integral to numerous physiological and pathological processes, including inflammation, cancer progression, and immune regulation.[1][3] Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), L-selectin, and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[1][3][4] The dysregulation of ADAM17 activity is implicated in a range of diseases, making it a significant target for therapeutic intervention.[2][5]
This compound is a synthetic, broad-spectrum hydroxamic acid-based inhibitor of metalloproteinases.[6][7] It has been widely used as a tool compound to study the roles of metalloproteinases, including ADAM17, in various biological systems.[8][9] Its ability to block the shedding of key substrates like L-selectin and TNF-α has been instrumental in elucidating the functions of ADAM17.[6][8]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against ADAM17 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the cell type, the specific substrate being measured, and the experimental conditions. The following tables summarize the reported IC50 values for this compound in inhibiting the shedding of ADAM17 substrates.
| Cell Type | Substrate | IC50 (µM) | Reference |
| Mouse Lymphocytes | L-selectin | 4.82 ± 0.75 | [10] |
| Jurkat T cells | L-selectin | 1.16 ± 0.27 | [10] |
| Human Lymphocytes | L-selectin | 0.70 ± 0.06 | [10] |
| Human Monocytes | L-selectin | 4.47 ± 1.27 | [10] |
| Human Monocytes | TNF-α | 0.38 ± 0.05 | [6][10] |
Table 1: IC50 values of this compound for the inhibition of L-selectin and TNF-α shedding in various cell types.
It is noteworthy that this compound also inhibits other matrix metalloproteinases (MMPs) with IC50 values ranging from 2 to 200 nM.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for commonly employed assays to assess the inhibitory effect of this compound on ADAM17 activity.
L-selectin Shedding Assay
This assay measures the ability of this compound to inhibit the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced shedding of L-selectin from the surface of lymphocytes or other immune cells.[10]
Materials:
-
Lymphocytes (mouse or human) or Jurkat T cells
-
RPMI 1640 medium supplemented with 1% FCS (R1)[12]
-
Phorbol myristate acetate (PMA)[10]
-
This compound[10]
-
DMSO (vehicle control)[12]
-
Flow cytometer
-
ELISA kit for soluble L-selectin
Procedure:
-
Cell Preparation: Isolate and resuspend cells at a concentration of 5 x 107 cells/ml in R1 medium.[12]
-
Incubation with Inhibitor: Pre-incubate aliquots of the cell suspension with varying concentrations of this compound or DMSO for a specified period.
-
Stimulation of Shedding: Induce L-selectin shedding by adding a final concentration of 300 nM PMA to the cell suspensions.[12]
-
Incubation: Incubate the cells for 1 hour at 37°C.[12]
-
Sample Collection: Centrifuge the cell suspensions to separate the cells (pellet) from the supernatant.
-
Analysis of Cell Surface L-selectin (Flow Cytometry):
-
Wash the cell pellet and stain with a fluorescently labeled anti-L-selectin antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of L-selectin positive cells.[10]
-
-
Analysis of Soluble L-selectin (ELISA):
-
Use the collected supernatant to measure the concentration of shed, soluble L-selectin using a specific ELISA kit.[10]
-
-
Calculation of Inhibition:
TNF-α Shedding Assay from Human Monocytes
This assay quantifies the inhibition of lipopolysaccharide (LPS)-induced TNF-α shedding from human monocytes by this compound.[10]
Materials:
-
Human monocytes
-
Lipopolysaccharide (LPS)[10]
-
This compound[10]
-
Flow cytometer
-
Antibody against cell surface TNF-α
Procedure:
-
Cell Preparation: Isolate and prepare a suspension of human monocytes.
-
Incubation with Inhibitor: Pre-treat the cells with a range of this compound concentrations.
-
Stimulation of Shedding: Stimulate the cells with LPS to induce TNF-α shedding.[10]
-
Incubation: Incubate the cells for a designated time at 37°C.
-
Analysis of Cell Surface TNF-α:
-
Stain the cells with a fluorescently labeled antibody that recognizes the cell surface form of TNF-α.
-
Analyze the percentage of TNF-α positive cells by flow cytometry.[10]
-
-
Calculation of Inhibition:
-
To allow for direct comparison with L-selectin shedding, 100% inhibition is defined as the percentage of TNF-α positive cells in the presence of LPS and a maximally effective dose of this compound (e.g., 50 µM).[10]
-
0% inhibition is the percentage of TNF-α positive cells in the presence of LPS alone.[10]
-
The IC50 is the concentration of this compound that produces 50% inhibition.[10]
-
Visualizing the Molecular Environment
To better understand the context of this compound's action, the following diagrams illustrate a key signaling pathway influenced by ADAM17 and a generalized experimental workflow for assessing its inhibition.
Caption: ADAM17-mediated ectodomain shedding and its inhibition by this compound.
Caption: Generalized workflow for assessing ADAM17 inhibition.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the biological roles of ADAM17. This guide provides essential quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers in designing and interpreting experiments aimed at understanding ADAM17 function and the effects of its inhibition. The provided information underscores the importance of standardized methodologies for obtaining comparable and reliable data in the field of metalloproteinase research.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17) Using Glycosylated and Non-glycosylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue inhibitor of metalloproteinases-3 inhibits shedding of L-selectin from leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relevance of L-selectin Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immune Responses to IAV Infection and the Roles of L-Selectin and ADAM17 in Lymphocyte Homing [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ADAM17-dependent proteolysis of L-selectin promotes early clonal expansion of cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ro 31-9790 in the Inhibition of L-selectin Shedding: A Technical Guide
Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most leukocytes, where it mediates the initial tethering and rolling of these cells on vascular endothelium, a critical step for trafficking to lymph nodes and sites of inflammation. The surface expression of L-selectin is dynamically regulated by a process known as ectodomain shedding, where the extracellular portion of the molecule is proteolytically cleaved from the cell surface. This cleavage is primarily mediated by the metalloproteinase ADAM17 (a disintegrin and metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] The shedding of L-selectin is a key regulatory step; its downregulation is required for subsequent stages of leukocyte extravasation and migration.
Ro 31-9790 is a synthetic, broad-spectrum hydroxamic acid-based inhibitor of metalloproteinases (MMPs).[3][4] It has been extensively utilized as a pharmacological tool to investigate the mechanisms and consequences of L-selectin shedding. By blocking the activity of the L-selectin sheddase (ADAM17), this compound prevents the cleavage and release of L-selectin from the leukocyte surface, thereby maintaining its expression.[1][5][6] This guide provides a comprehensive overview of the function of this compound in this context, presenting quantitative data on its inhibitory effects, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Data Presentation: Inhibitory Activity of this compound
The efficacy of this compound in preventing L-selectin shedding has been quantified across various cell types and activation stimuli. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its potency.
| Cell Type | Stimulus | Parameter | Value (µM) | Citation(s) |
| Mouse Lymphocytes | Phorbol myristate acetate (B1210297) (PMA) | IC₅₀ | 4.82 ± 0.75 | [3] |
| Human Lymphocytes | Phorbol myristate acetate (PMA) | IC₅₀ | 0.70 ± 0.06 | [3] |
| Jurkat T cells | Phorbol myristate acetate (PMA) | IC₅₀ | 1.16 ± 0.27 | [3] |
| Human Monocytes | Phorbol myristate acetate (PMA) | IC₅₀ | 4.47 ± 1.27 | [3] |
| Human B-CLL Lymphocytes | Adenosine triphosphate (ATP) | IC₅₀ | 82.5 ± 38.0 | [7] |
| Multiple Cell Types | Phorbol myristate acetate (PMA) | General IC₅₀ Range | 0.3 - 0.4 | [1][3] |
| Human Monocytes | Lipopolysaccharide (LPS) | IC₅₀ (for TNF-α shedding) | 0.38 ± 0.05 | [3] |
Note: A concentration of 30 µM this compound has been shown to inhibit L-selectin shedding by over 90% in vitro.[6][8]
Experimental Protocols
The following sections detail generalized methodologies for studying the effect of this compound on L-selectin shedding, based on protocols cited in the literature.
In Vitro L-selectin Shedding Assay
This protocol describes a common method to quantify the inhibition of L-selectin shedding from isolated leukocytes.
a. Leukocyte Isolation and Preparation:
-
Isolate leukocytes (e.g., lymphocytes, neutrophils, or monocytes) from whole blood using standard density gradient centrifugation techniques (e.g., Ficoll-Paque).[9]
-
For studies involving T-cell activation, single-cell suspensions can be prepared from lymphoid organs like lymph nodes.[10]
-
Wash the isolated cells in a suitable buffer, such as PBS, and resuspend them in a culture medium like RPMI 1640, often supplemented with a low concentration of fetal calf serum (FCS).[10]
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Resuspend cells to a final concentration (e.g., 2.5 x 10⁶ to 5 x 10⁷ cells/ml).[10]
b. Inhibition and Stimulation:
-
Pre-incubate the cell suspension with varying concentrations of this compound (dissolved in a vehicle like DMSO) or vehicle control for a short period (e.g., 15-30 minutes) at 37°C.[7] A typical effective concentration is 30 µM.[10]
-
Induce L-selectin shedding by adding a stimulating agent. Common stimuli include:
-
Incubate the cells for a defined period (e.g., 15 minutes to 1 hour) at 37°C.[10] The reaction is typically stopped by placing the samples on ice.
c. Quantification of L-selectin Expression:
-
Flow Cytometry (Cell Surface L-selectin):
-
Centrifuge the cells to pellet them and separate them from the supernatant.
-
Wash the cell pellet with cold PBS containing a staining buffer (e.g., PBS with 1% BSA).
-
Stain the cells with a fluorescently-conjugated anti-L-selectin (anti-CD62L) monoclonal antibody (e.g., DREG-56).[12][13]
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) or the percentage of L-selectin-positive cells.[12] A decrease in fluorescence indicates shedding, which is prevented in samples treated with this compound.
-
-
ELISA (Soluble L-selectin):
-
Collect the supernatant after the incubation step.
-
Use a commercially available ELISA kit for soluble L-selectin to quantify the amount of shed ectodomain in the supernatant.[10] An increase in soluble L-selectin indicates shedding.
-
In Vivo Inhibition of L-selectin Shedding
This protocol outlines a general approach for studying the effects of this compound in a live animal model.
-
Inhibitor Administration: Administer this compound systemically, typically via an intraperitoneal injection. A dose of at least 100 mg/kg has been shown to achieve sufficient plasma concentrations to inhibit shedding by >90% within 60 minutes.[6][8] A control group receives a vehicle injection.
-
Induction of Inflammation (Optional): To study shedding in a disease context, a local or systemic inflammatory response can be induced using agents like lipopolysaccharide (LPS) or TNF-α.[15]
-
Sample Collection and Analysis:
-
At a specified time after inhibitor administration (e.g., 60 minutes), collect blood or isolate leukocytes from relevant tissues (e.g., cremaster muscle for intravital microscopy).[6][15]
-
Analyze cell surface L-selectin on circulating leukocytes via flow cytometry as described in the in vitro protocol.[15]
-
Plasma can be collected to measure soluble L-selectin levels via ELISA or to test its inhibitory activity in an ex vivo shedding assay.[8][10]
-
Visualizations: Pathways and Workflows
Mechanism of L-selectin Shedding and Inhibition
The following diagram illustrates the signaling pathway leading to the cleavage of L-selectin from the leukocyte surface and the point of intervention for this compound. Various stimuli activate intracellular signaling cascades that converge on the metalloproteinase ADAM17, which then cleaves L-selectin.
Caption: L-selectin shedding pathway and its inhibition by this compound.
Experimental Workflow for an In Vitro Shedding Assay
This diagram outlines the sequential steps involved in a typical laboratory experiment designed to measure the effect of this compound on L-selectin shedding.
Caption: Workflow for an in vitro L-selectin shedding inhibition assay.
References
- 1. Tissue inhibitor of metalloproteinases-3 inhibits shedding of L-selectin from leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell volume-dependent regulation of L-selectin shedding in neutrophils. A role for p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. ADAM17-dependent proteolysis of L-selectin promotes early clonal expansion of cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-selectin shedding does not regulate human neutrophil attachment, rolling, or transmigration across human vascular endothelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of L-selectin-induced co-localization in rafts and shedding [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Relevance of L-selectin Shedding for Leukocyte Rolling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-selectin shedding in sepsis limits leukocyte mediated microvascular injury at remote sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Inflammation with Ro 31-9790: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, broad-spectrum hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family enzymes, including Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17). Its ability to modulate the activity of these key enzymes, which are often dysregulated in inflammatory conditions, has made it a valuable tool for investigating the molecular mechanisms of inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the proteolytic activity of MMPs and ADAMs. These zinc-dependent endopeptidases are crucial for the shedding of various cell surface molecules involved in inflammatory processes. By blocking these enzymes, this compound can prevent the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interfere with leukocyte adhesion and migration by inhibiting the shedding of cell adhesion molecules such as L-selectin.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency of this compound against various MMPs, ADAMs, and inflammatory processes.
Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by this compound
| Target MMP | IC50 (nM) | Ki (nM) | Reference(s) |
| MMP-1 (Collagenase-1) | 10 | - | [1] |
| MMP-2 (Gelatinase A) | 8 | 5.2 | [1][2] |
| MMP-3 (Stromelysin-1) | 700 | - | [1] |
| MMP-8 (Neutrophil Collagenase) | - | - | [3] |
| MMP-9 (Gelatinase B) | - | 10.4 | [2] |
| MMP-14 (MT1-MMP) | 1.9 | - | [1] |
| MMP-17 (MT4-MMP) | - | - | [3] |
Table 2: Inhibition of L-selectin and TNF-α Shedding by this compound
| Cell Type/System | Process Inhibited | IC50 (µM) | Reference(s) |
| Mouse Lymphocytes | L-selectin Shedding | 4.82 ± 0.75 | [4][5] |
| Jurkat T cells | L-selectin Shedding | 1.16 ± 0.27 | [4][5] |
| Human Lymphocytes | L-selectin Shedding | 0.70 ± 0.06 | [4][5] |
| Human Monocytes | L-selectin Shedding | 4.47 ± 1.27 | [4][5] |
| Human Monocytes | TNF-α Shedding | 0.38 ± 0.05 | [4][5][6] |
| B-CLL Lymphocytes (ATP-induced) | L-selectin Shedding | 82.5 ± 38.0 | [7] |
| B-CLL Lymphocytes (ATP-induced) | CD23 Shedding | 5.7 ± 4.1 | [7] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Oxygen-Induced Retinopathy
| Administration Route | Dose | Timing of Administration | % Inhibition of Retinal Neovascularization | Reference(s) |
| Intravitreal Injection | 150 µg | Immediately after oxygen exposure | 78% | [2][8] |
| Intravitreal Injection | 150 µg | 2 days after oxygen exposure | 82% | [2][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for in vitro and in vivo studies.
Caption: Signaling pathway of this compound in inhibiting inflammation.
Caption: General experimental workflows for investigating this compound.
Experimental Protocols
In Vitro Inhibition of L-selectin Shedding from Lymphocytes
Objective: To determine the inhibitory effect of this compound on phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced L-selectin shedding from lymphocytes.
Materials:
-
Isolated mouse or human lymphocytes
-
This compound (dissolved in DMSO)
-
Phorbol myristate acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Anti-L-selectin antibody (e.g., MEL-14)
Procedure:
-
Prepare a suspension of lymphocytes at a concentration of 2.5 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 20 minutes at 37°C.[3]
-
Induce L-selectin shedding by adding PMA to a final concentration of 5 µM.[3]
-
Incubate for an additional 30 minutes at 37°C.[3]
-
Stop the reaction by washing the cells with cold PBS.
-
Stain the cells with a fluorescently labeled anti-L-selectin antibody.
-
Analyze the cell surface expression of L-selectin using a flow cytometer.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of PMA-induced L-selectin shedding.[4][5]
In Vivo Inhibition of Retinal Neovascularization in a Rat Model
Objective: To assess the in vivo efficacy of this compound in a rat model of oxygen-induced retinopathy.
Materials:
-
Sprague-Dawley rat pups
-
This compound solution (for intravitreal injection)
-
Vehicle control (e.g., 0.2% carboxymethylcellulose and 0.01% Tween 20)[8]
-
Anesthetic (e.g., methoxyflurane)
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Topical antibiotic
-
Adenosine diphosphatase (ADPase) stain
-
Imaging system for retinal flatmounts
Procedure:
-
Induce retinal neovascularization in newborn rat pups by exposing them to alternating cycles of 50% and 10% oxygen for 14 days.[2][8]
-
Following oxygen exposure, anesthetize the rat pups.
-
Administer a single 5 µL intravitreal injection of this compound (150 µg) or vehicle control into one eye.[2][8] Injections can be performed immediately after oxygen exposure or after a 2-day delay.[2][8]
-
Apply a topical antibiotic to the injected eye.
-
At day 6 post-injection, euthanize the animals and enucleate the eyes.
-
Prepare retinal flatmounts and stain with ADPase to visualize the vasculature.
-
Quantify the area of neovascularization using a computerized imaging system.
-
Calculate the percentage of inhibition by comparing the neovascular area in the this compound-treated group to the vehicle-treated group.
Conclusion
This compound is a versatile and potent inhibitor of MMPs and ADAMs, making it an indispensable research tool for dissecting the complex roles of these proteases in inflammation. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting these enzymatic pathways in inflammatory diseases. As with any pharmacological inhibitor, careful consideration of its broad-spectrum activity and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tissue inhibitor of metalloproteinases-3 inhibits shedding of L-selectin from leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
Ro 31-9790: A Technical Guide for the Investigation of Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the turnover of extracellular matrix (ECM) components. In pathological conditions such as rheumatoid arthritis and osteoarthritis, dysregulation of MMP activity leads to excessive degradation of cartilage and bone, hallmark features of these diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical arthritis models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity. Its broad-spectrum nature allows it to inhibit multiple MMPs involved in arthritis pathogenesis, including collagenases (MMP-1, MMP-8, MMP-13) and stromelysins (MMP-3), which are responsible for the degradation of fibrillar collagens and proteoglycans, respectively. While specific inhibitory concentrations (IC50) against a wide array of MMPs and the related ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family are not exhaustively reported in publicly available literature, the existing data indicates potent inhibition of key MMPs implicated in arthritis.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 10 | [1] |
| MMP-2 (Gelatinase-A) | 8 | [1] |
| MMP-3 (Stromelysin-1) | 700 | [1] |
| MMP-14 (MT1-MMP) | 1.9 | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Oral Bioavailability (%) | Reference |
| Rat | Oral | 3-7 | [2] |
| Marmoset | Oral | 18 | [2] |
Experimental Protocols
The collagen-induced arthritis (CIA) model in rodents is a widely accepted preclinical model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.
Collagen-Induced Arthritis (CIA) in Rats
1. Induction:
-
Animals: Female Lewis rats (or other susceptible strains), 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine or porcine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster (Day 7): Prepare a similar emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL booster injection intradermally at a different site on the tail.
2. Disease Assessment:
-
Clinical Scoring: Begin scoring daily from day 10 post-primary immunization. A common scoring system is as follows:
-
0 = No signs of arthritis
-
1 = Swelling and/or redness of one joint
-
2 = Swelling and/or redness of more than one joint
-
3 = Swelling and/or redness of the entire paw
-
4 = Severe swelling with ankylosis
-
The maximum score per paw is 4, leading to a total maximum score of 16 per animal.
-
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness of the ankle joint with a caliper daily or every other day.
3. This compound Administration:
-
Dosing: this compound can be administered orally (p.o.) via gavage. Due to its limited oral bioavailability, doses in the range of 10-100 mg/kg/day, administered once or twice daily, are likely required to achieve therapeutic concentrations. Dose-ranging studies are recommended.
-
Treatment Regimens:
-
Prophylactic: Begin treatment before or at the time of disease onset (around day 10).
-
Therapeutic: Initiate treatment after the establishment of clinical signs of arthritis (e.g., a clinical score of ≥ 2).
-
4. Outcome Measures:
-
Daily clinical arthritis scores and paw volume/thickness measurements.
-
Histopathological analysis of joints at the end of the study to assess inflammation, pannus formation, cartilage erosion, and bone resorption.
-
Measurement of serum or tissue biomarkers of inflammation (e.g., IL-1β, TNF-α, IL-6) and cartilage degradation (e.g., COMP, CTX-II).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in arthritis and a typical experimental workflow for evaluating this compound.
Signaling Pathway of IL-1β-Induced Cartilage Degradation
Caption: IL-1β signaling cascade leading to cartilage degradation and the inhibitory action of this compound.
Experimental Workflow for this compound in a CIA Rat Model
Caption: A typical experimental workflow for evaluating this compound in a rat collagen-induced arthritis model.
Conclusion
This compound represents a valuable pharmacological tool for the in vivo study of arthritis models. Its broad-spectrum inhibition of MMPs allows for the investigation of the collective role of these enzymes in disease pathogenesis. The provided protocols and signaling pathway diagrams offer a framework for designing and interpreting studies utilizing this compound. Further research is warranted to fully elucidate its inhibitory profile against the complete range of MMPs and ADAMTSs and to quantify its dose-dependent effects on various in vivo parameters of arthritis. Such data will be critical for a comprehensive understanding of its therapeutic potential and for the development of more selective MMP inhibitors for the treatment of arthritic diseases.
References
Ro 31-9790: A Technical Guide to its Effects on the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. The dysregulation of MMP activity is implicated in a multitude of pathological conditions, including fibrosis, cancer metastasis, arthritis, and cardiovascular diseases. By inhibiting MMPs, this compound serves as a critical tool for investigating the roles of these enzymes in both physiological and pathological processes related to the ECM. This technical guide provides an in-depth overview of this compound, focusing on its effects on the extracellular matrix, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of MMPs. The hydroxamic acid group in its structure chelates the zinc ion located in the active site of MMPs, thereby preventing the binding and cleavage of their natural substrates within the extracellular matrix, such as collagens, fibronectin, and laminin. This inhibition of ECM degradation is the primary mechanism through which this compound exerts its effects on tissue remodeling and cell behavior.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound has been quantified against a range of MMPs. The following tables summarize the available inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, providing a clear comparison of its potency against different members of the MMP family.
| MMP Target | IC₅₀ (nM) | Reference |
| MMP-1 (Collagenase-1) | 2 - 200 | [1] |
| MMP-2 (Gelatinase-A) | 2 - 200 | [1] |
| MMP-3 (Stromelysin-1) | 2 - 200 | [1] |
| MMP-8 (Collagenase-2) | 2 - 200 | [1] |
| MMP-9 (Gelatinase-B) | 2 - 200 | [1] |
| MT1-MMP (MMP-14) | 2 - 200 | [1] |
| MT4-MMP (MMP-17) | 2 - 200 | [1] |
| MMP Target | Kᵢ (nM) | Reference |
| MMP-2 | 5.2 | |
| MMP-9 | 10.4 |
Effects on Extracellular Matrix Components and Associated Processes
This compound's impact on the extracellular matrix is multifaceted, primarily revolving around the inhibition of its degradation. However, emerging evidence suggests it may also indirectly influence ECM synthesis.
Inhibition of ECM Degradation
By inhibiting a broad range of MMPs, this compound effectively prevents the breakdown of key ECM components. For instance, its inhibition of gelatinases (MMP-2 and MMP-9) and collagenases (MMP-1, MMP-8) preserves the integrity of the basement membrane and interstitial collagen fibers, respectively. This has significant implications for processes that rely on ECM remodeling, such as cell migration, invasion, and angiogenesis.
Modulation of ECM Synthesis
While the primary role of MMP inhibitors is to prevent ECM degradation, studies have shown that broad-spectrum MMP inhibition can also modulate the production of ECM components. For example, the MMP inhibitor ilomastat (B1671724) has been demonstrated to significantly inhibit the production of collagen by fibroblasts in a dose-dependent manner[2][3]. This suggests that MMP activity can influence a feedback loop that regulates ECM synthesis. By inhibiting MMPs, this compound may indirectly downregulate collagen production, contributing to its overall effect on ECM homeostasis.
Inhibition of Cell Proliferation and Migration
The structural integrity of the ECM is crucial for regulating cell behavior. By preventing ECM degradation, this compound can inhibit cell proliferation and migration, processes that are dependent on the ability of cells to remodel their surrounding matrix. For example, this compound has been shown to inhibit the proliferation of rat mesangial cells in culture.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted to assess the effects of this compound on the extracellular matrix.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis buffer (Tris-glycine-SDS)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare cell culture supernatants or tissue extracts to be analyzed.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel. Include a lane with a known concentration of active MMP-2 or MMP-9 as a positive control.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C. To test the inhibitory effect of this compound, a parallel gel can be incubated in developing buffer containing the desired concentration of the inhibitor.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. Gelatinolytic activity will be visible as clear bands, indicating areas where the gelatin has been degraded.
-
Quantify the bands using densitometry software.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., fibroblasts, cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Visualizations
This compound's inhibition of MMPs has significant downstream effects on various signaling pathways that regulate the ECM. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.
MMP-2 Activation and Inhibition by this compound
Caption: MMP-2 activation pathway and its inhibition by this compound.
TGF-β Signaling and its Interplay with MMPs in Fibrosis
Caption: TGF-β signaling in fibrosis and the inhibitory role of this compound on MMPs.
Experimental Workflow: Assessing this compound's Effect on Cell Migration
Caption: Workflow for a cell migration assay using this compound.
Conclusion
This compound is an invaluable research tool for elucidating the complex roles of matrix metalloproteinases in the regulation of the extracellular matrix. Its broad-spectrum inhibitory activity allows for the comprehensive investigation of MMP-dependent processes, including ECM degradation, cell migration, and proliferation. Furthermore, the potential indirect effects of MMP inhibition on ECM synthesis highlight the intricate feedback mechanisms that govern tissue homeostasis. The data, protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the extracellular matrix in health and disease. Further research into the specific downstream signaling consequences of this compound-mediated MMP inhibition will continue to enhance our understanding of ECM biology and open new avenues for therapeutic intervention.
References
- 1. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Matrix metalloproteinase inhibition modulates fibroblast-mediated matrix contraction and collagen production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Function of Matrix Metalloproteinases with Ro 31-9790: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in a myriad of physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of various pathological conditions such as cancer, arthritis, and cardiovascular diseases. Ro 31-9790 is a potent, broad-spectrum hydroxamate-based inhibitor of MMPs, making it an invaluable tool for elucidating the specific roles of these enzymes in health and disease. This technical guide provides an in-depth overview of the function of MMPs through the lens of their inhibition by this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their investigations.
Core Principles: The Mechanism of this compound Inhibition
This compound belongs to the class of hydroxamate inhibitors, which act by chelating the catalytic zinc ion (Zn2+) in the active site of MMPs.[1][2] This binding is typically bidentate, involving the two oxygen atoms of the hydroxamic acid group, which forms a stable complex with the zinc ion, thereby competitively inhibiting the enzymatic activity of a broad range of MMPs.[2]
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound has been quantified against various MMPs and related metalloproteinases, as well as in cell-based assays measuring physiological processes. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures.
Table 1: Inhibitory Activity (IC50) of this compound against Specific MMPs
| Target MMP | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 10 | [3] |
| MMP-2 (Gelatinase-A) | 8 | [3] |
| MMP-3 (Stromelysin-1) | 700 | [3] |
| MMP-8 (Neutrophil Collagenase) | 2 - 200 (range) | [4] |
| MMP-9 (Gelatinase-B) | 2 - 200 (range) | [4] |
| MMP-14 (MT1-MMP) | 1.9 | [3] |
| MMP-17 (MT4-MMP) | 2 - 200 (range) | [4] |
Table 2: Inhibitory Activity (IC50) of this compound in Cell-Based Assays
| Assay | Cell Type | IC50 (µM) | Reference |
| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 | [5] |
| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 | [5] |
| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 | [5] |
| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 | [5] |
| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 | [5] |
Signaling Pathways Modulated by MMPs and Inhibited by this compound
MMPs are not only degradative enzymes but also critical modulators of signaling pathways that control cell behavior. They can process a variety of signaling molecules, including growth factors, cytokines, and their receptors. This compound, by inhibiting MMPs, can thus indirectly regulate these pathways.
One of the most well-documented roles of metalloproteinases that is inhibited by this compound is the shedding of cell surface proteins, a process that releases the extracellular domain of a transmembrane protein. A prime example is the shedding of L-selectin (CD62L), a cell adhesion molecule on leukocytes, which is primarily mediated by A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).[6][7] The shedding of L-selectin is a critical step in the inflammatory response, and its inhibition by this compound has been shown to affect leukocyte trafficking.[4] This process is often linked to the activation of the p38 MAPK signaling pathway.[8]
Furthermore, MMPs, particularly MMP-2 and MMP-9, are known to be involved in signaling cascades that promote cell proliferation, migration, and invasion, often through the activation of the MAPK/ERK pathway.[9][10] The expression of MMPs themselves can be regulated by these pathways, creating complex feedback loops. By degrading the ECM, MMPs can also release sequestered growth factors, which then bind to their receptors and activate downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ADAM17 activity and other mechanisms of soluble L-selectin production during death receptor-induced leukocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 7. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Na+/H+ exchanger enhances low pH-induced L-selectin shedding and β2-integrin surface expression in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinases (MMP), EMMPRIN (extracellular matrix metalloproteinase inducer) and mitogen-activated protein kinases (MAPK): co-expression in metastatic serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ro 31-9790 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ro 31-9790, a synthetic hydroxamate-based broad-spectrum inhibitor of matrix metalloproteinases (MMPs), in various cell culture-based assays.
Introduction
This compound is a potent inhibitor of MMPs, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] MMPs play a critical role in numerous physiological and pathological processes, including cell proliferation, migration, invasion, and angiogenesis.[1][3] this compound has been utilized in a variety of in vitro studies to investigate the role of MMPs in these cellular functions. This document outlines detailed protocols for cell-based assays using this compound, presents quantitative data from various studies, and illustrates the experimental workflow and the targeted signaling pathway.
Data Presentation
The following tables summarize the effective concentrations and inhibitory effects of this compound across different cell types and assays.
Table 1: IC50 Values of this compound in L-selectin and TNF-α Shedding Assays [2]
| Cell Type | Assay | IC50 (µM) |
| Mouse Lymphocytes | L-selectin Shedding | 4.82 ± 0.75 |
| Jurkat T cells | L-selectin Shedding | 1.16 ± 0.27 |
| Human Lymphocytes | L-selectin Shedding | 0.70 ± 0.06 |
| Human Monocytes | L-selectin Shedding | 4.47 ± 1.27 |
| Human Monocytes | TNF-α Shedding | 0.38 ± 0.05 |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Type | Assay | Concentration (µM) | Observed Effect | Reference |
| Human Airway Smooth Muscle Cells | Proliferation (Thymidine Incorporation) | 100 | ~50% inhibition of FBS-induced proliferation | [1][4] |
| Human Airway Smooth Muscle Cells | Cell Growth (Cell Number) | 100 | Complete abrogation of FBS-induced cell growth over 8 days | [1][4] |
| Human Neutrophils | L-selectin Shedding | 30 | Markedly reduced L-selectin shedding | [5] |
| Human Pulmonary Artery Endothelial Cells | Neutrophil Transmigration | 30 | No significant effect on FMLP-stimulated neutrophil migration | [6] |
| Human Saphenous Vein Organ Culture | Neointima Formation | 100 | Used as a control to confirm gelatinase activity inhibition | [7] |
| CHO cells | Haptotactic Migration | Not Specified | Reduced migration of L1-expressing CHO cells | [8] |
Experimental Protocols
General Guidelines
-
Reagent Preparation: this compound is typically dissolved in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution.[4] The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.5%) and a vehicle control (medium with the same concentration of solvent) should always be included in the experiments.[4]
-
Cell Culture: Cells should be cultured in appropriate media and conditions as per standard protocols for the specific cell line.
Protocol 1: Cell Proliferation Assay (Thymidine Incorporation)
This protocol is adapted from studies on human airway smooth muscle cells.[1][4]
-
Cell Seeding: Seed human airway smooth muscle cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Serum Starvation: Once cells reach sub-confluence, serum-starve them for 24-48 hours in a serum-free medium to synchronize their cell cycles.
-
Treatment: Replace the medium with a fresh medium containing the desired mitogen (e.g., 10% Fetal Bovine Serum - FBS) and various concentrations of this compound (e.g., 1-100 µM) or vehicle control.
-
Thymidine Labeling: After a suitable incubation period (e.g., 24 hours), add [³H]thymidine to each well and incubate for an additional 4-8 hours.
-
Harvesting and Measurement: Harvest the cells and measure the incorporated [³H]thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the mitogen-stimulated control.
Protocol 2: L-selectin Shedding Assay
This protocol is based on studies involving human neutrophils and lymphocytes.[2][5]
-
Cell Preparation: Isolate primary cells (e.g., human neutrophils or lymphocytes) or use a suitable cell line (e.g., Jurkat T cells) and resuspend them in an appropriate buffer or medium.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 3-100 µM) or vehicle control for a short period (e.g., 15-30 minutes) at 37°C.[9]
-
Stimulation: Induce L-selectin shedding by adding a stimulating agent such as Phorbol Myristate Acetate (PMA) or a specific chemoattractant.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Staining and Analysis: Stop the reaction by placing the cells on ice. Stain the cells with a fluorescently labeled anti-L-selectin (CD62L) antibody.
-
Flow Cytometry: Analyze the cell surface expression of L-selectin using a flow cytometer. A decrease in fluorescence intensity compared to the unstimulated control indicates L-selectin shedding.
-
Data Analysis: Calculate the percentage inhibition of shedding relative to the stimulated control.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol is a general guideline based on principles from studies on various cell types.[8]
-
Chamber Preparation: Coat the underside of Transwell inserts (with a suitable pore size) with a chemoattractant or extracellular matrix protein (e.g., fibronectin, vitronectin).
-
Cell Preparation: Harvest the cells and resuspend them in a serum-free or low-serum medium. Pre-incubate the cells with this compound at the desired concentration or vehicle control.
-
Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Place the inserts into wells containing a medium with a chemoattractant in the lower chamber and incubate for a period sufficient for cell migration (e.g., 16 hours) at 37°C.[8]
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface.
-
Analysis: Count the number of migrated cells in several microscopic fields.
-
Data Interpretation: Compare the number of migrated cells in the this compound-treated group to the vehicle-treated control group.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for studying this compound in cell culture.
Signaling Pathway
Caption: Signaling pathway inhibited by this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of Na+/H+ exchanger enhances low pH-induced L-selectin shedding and β2-integrin surface expression in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Ectodomain shedding of L1 adhesion molecule promotes cell migration by autocrine binding to integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Ro 31-9790 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and other related enzymes like A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] Its ability to block the activity of these enzymes makes it a valuable tool for studying a variety of biological processes in vitro, including cell proliferation, migration, and the shedding of cell surface proteins such as L-selectin and TNF-α.[4][5][6][7] This document provides detailed protocols for the dissolution and application of this compound in common in vitro assays.
Product Information
| Characteristic | Value |
| Molecular Formula | C₁₅H₂₉N₃O₄ |
| Molecular Weight | 315.41 g/mol |
| CAS Number | 145337-55-9 |
| Appearance | Off-white to light yellow solid |
| Primary Target(s) | Matrix Metalloproteinases (MMPs), ADAM17 (TACE)[1][2][3] |
Dissolution of this compound for In Vitro Use
The proper dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro experiments.
3.1. Recommended Solvents and Stock Solution Preparation
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1][4] For certain applications, ethanol (B145695) has also been used.[5]
| Solvent | Achievable Concentration | Preparation Notes |
| DMSO | 50 mg/mL (158.52 mM) | Use newly opened, anhydrous DMSO.[4] Aiding dissolution with ultrasonication and gentle warming to 70°C may be necessary.[4] |
| DMSO | 30 mM | Standard concentration for many in vitro studies.[1] |
| 0.5% Ethanol | Not specified | Used as a vehicle in some cell culture experiments.[5] |
Protocol for Preparing a 30 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 30 mM stock solution, you will need 9.46 mg of this compound (315.41 g/mol * 0.030 mol/L * 0.001 L = 0.00946 g).
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath and/or warm the solution gently to 70°C to ensure complete dissolution.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
3.2. Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Duration | Conditions |
| -20°C | Up to 1 month | Protect from light, store under nitrogen if possible.[4] |
| -80°C | Up to 6 months | Protect from light, store under nitrogen if possible.[4] |
Application in In Vitro Assays
This compound has been utilized in a variety of in vitro assays to investigate its inhibitory effects.
4.1. Summary of In Vitro Activity
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound in different cellular assays.
| Assay | Cell Type | IC₅₀ Value | Reference |
| L-selectin Shedding | Mouse Lymphocytes | 4.82 ± 0.75 µM | [4] |
| L-selectin Shedding | Jurkat T cells | 1.16 ± 0.27 µM | [4] |
| L-selectin Shedding | Human Lymphocytes | 0.70 ± 0.06 µM | [4] |
| L-selectin Shedding | Human Monocytes | 4.47 ± 1.27 µM | [4] |
| TNF-α Shedding | Human Monocytes | 0.38 ± 0.05 µM | [4] |
4.2. Experimental Protocols
4.2.1. L-selectin Shedding Assay
This protocol is designed to measure the inhibition of phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced L-selectin shedding from lymphocytes using flow cytometry.
Materials:
-
Lymphocytes (e.g., Jurkat T cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 30 mM in DMSO)
-
Phorbol myristate acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated anti-human L-selectin antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture Jurkat T cells to a density of approximately 1 x 10⁶ cells/mL.
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 30 minutes at 37°C.[1]
-
-
Induction of Shedding:
-
Induce L-selectin shedding by adding PMA to a final concentration of 5 µM and incubate for a further 30 minutes at 37°C.[1]
-
-
Staining:
-
Wash the cells with cold PBS to remove excess PMA.[1]
-
Resuspend the cells in staining buffer (PBS with 1% BSA) and add the FITC-conjugated anti-human L-selectin antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells again with cold PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis:
4.2.2. Cell Proliferation Assay (Thymidine Incorporation)
This protocol measures the effect of this compound on the proliferation of human airway smooth muscle cells.[5]
Materials:
-
Human airway smooth muscle cells
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
[³H]Thymidine
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed human airway smooth muscle cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
-
Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) in the presence of a mitogen like 10% FBS.[5] Include a vehicle control.
-
-
Thymidine Incorporation:
-
After 24-48 hours of treatment, add [³H]Thymidine to each well and incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the cells and measure the incorporation of [³H]Thymidine using a scintillation counter.
-
-
Data Analysis:
-
Express the results as a percentage of the control (mitogen-stimulated cells without inhibitor).[5]
-
Visualizations
5.1. Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of L-selectin and TNF-α shedding.
5.2. Experimental Workflow for L-selectin Shedding Assay
Caption: Workflow for an in vitro L-selectin shedding assay.
References
- 1. ashpublications.org [ashpublications.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Ectodomain shedding of L1 adhesion molecule promotes cell migration by autocrine binding to integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:145337-55-9 | Chemsrc [chemsrc.com]
Ro 31-9790: Application Notes and Protocols for Inhibiting Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Beyond their role in tissue remodeling, MMPs are increasingly recognized for their involvement in fundamental cellular processes, including proliferation, differentiation, adhesion, migration, and apoptosis. Dysregulation of MMP activity is implicated in numerous pathological conditions, notably cancer, where they contribute to tumor growth, invasion, and metastasis. These application notes provide a comprehensive overview of the use of this compound as an inhibitor of cell proliferation, including effective concentrations, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
The anti-proliferative activity of this compound has been observed in various cell types. The following table summarizes the effective concentrations of this compound used to inhibit cell proliferation in published studies.
| Cell Type | Assay | Concentration | Effect | Reference |
| Human Airway Smooth Muscle Cells | Thymidine Incorporation | 100 µM | ~51% inhibition of FBS-induced proliferation | [1][2] |
| Human Airway Smooth Muscle Cells | Cell Counting | 100 µM | Almost complete abrogation of FBS-induced increase in cell number over 8 days | [1][2] |
| Rat Mesangial Cells | Not specified | Concentration-dependent | Inhibition of proliferation | [3] |
Mechanism of Action: Inhibition of MMPs Leading to Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily through the inhibition of matrix metalloproteinases. MMPs can influence cell proliferation through several mechanisms, including the release of growth factors stored in the extracellular matrix and the modulation of cell surface receptors and adhesion molecules that regulate intracellular signaling pathways.
The inhibition of MMPs by this compound can lead to cell cycle arrest. Studies on other MMP inhibitors have shown that their anti-proliferative effects are associated with an arrest in the G0/G1 phase of the cell cycle. This is a critical checkpoint that governs the transition of a cell from a quiescent state to a proliferative state. While the precise signaling cascade initiated by this compound is an area of ongoing research, the available evidence points towards the involvement of key cell cycle regulatory proteins.
Below is a diagram illustrating the proposed signaling pathway for the anti-proliferative effect of this compound.
Figure 1. Proposed mechanism of this compound's anti-proliferative action.
Experimental Protocols
This section provides detailed protocols for assessing the anti-proliferative effects of this compound using common in vitro assays.
Protocol 1: Thymidine Incorporation Assay
This assay measures the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA during cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
[³H]-thymidine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 to 18 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the wells twice with cold 5% TCA.
-
Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.
-
-
Quantification: Transfer the contents of each well to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the vehicle control.
Figure 2. Workflow for the Thymidine Incorporation Assay.
Protocol 2: Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 4 hours to allow for cell attachment.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3. Workflow for the CCK-8 Assay.
Conclusion
This compound is a valuable tool for studying the role of matrix metalloproteinases in cell proliferation. The provided protocols offer standardized methods for assessing its anti-proliferative effects. Further investigation into the specific signaling pathways modulated by this compound will enhance our understanding of its mechanism of action and its potential as a therapeutic agent in diseases characterized by excessive cell proliferation.
References
Effective Dose of Ro 31-9790 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the effective dose of Ro 31-9790, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in various mouse models. The information is compiled from preclinical studies investigating the therapeutic potential of this compound.
Application Notes
This compound is a hydroxamate-based inhibitor targeting several MMPs, including collagenases, gelatinases (MMP-2 and MMP-9), and stromelysins, as well as the membrane-type MMPs.[1] It also exhibits inhibitory activity against ADAM17 (a disintegrin and metalloproteinase 17), a key enzyme involved in the shedding of cell surface proteins like L-selectin.[1] This broad inhibitory profile makes this compound a valuable tool for studying the roles of these proteinases in various physiological and pathological processes.
The effective dose of this compound in mice is highly dependent on the administration route and the specific application. Two primary routes of administration have been documented in the literature: intraperitoneal (i.p.) and intravitreal injection.
Intraperitoneal Administration
Intraperitoneal administration of this compound has been effectively used to study its systemic effects, particularly in models of inflammation and lymphocyte trafficking. The dosage typically ranges from 33 to 200 mg/kg. A key indicator of its in vivo activity is the inhibition of L-selectin shedding from lymphocytes. Following a single intraperitoneal injection of 100 mg/kg, sufficient plasma concentrations of this compound to inhibit L-selectin shedding by over 90% are achieved within 60 minutes.[1][2] However, the levels of the inhibitor become suboptimal after 120 minutes, indicating a relatively short half-life of the compound when administered systemically.[1][2]
Intravitreal Administration
For localized effects within the eye, particularly in models of ocular neovascularization, direct intravitreal injection is the preferred method. In a mouse model of oxygen-induced retinopathy, a single intravitreal injection of 150 µg of this compound has been shown to be highly effective, resulting in a 78-82% inhibition of retinal neovascularization.[3][4] This route of administration delivers a high concentration of the inhibitor directly to the target tissue, minimizing potential systemic side effects.
Quantitative Data Summary
The following table summarizes the effective doses of this compound used in different mouse models.
| Mouse Model | Administration Route | Dose | Vehicle | Observed Effect | Reference(s) |
| Lymphocyte Migration/Trafficking | Intraperitoneal (i.p.) | 33, 66, 100, 200 mg/kg (single dose) | Gelofusine (62.5 g/L) | >90% inhibition of L-selectin shedding at 60 min with ≥100 mg/kg.[1][2] | [1][2] |
| Oxygen-Induced Retinopathy (OIR) | Intravitreal | 150 µg (single dose) | 0.2% Carboxymethylcellulose + 0.01% Tween 20 | 78-82% inhibition of retinal neovascularization.[3][4] | [3][4] |
Experimental Protocols
Intraperitoneal Administration for Inhibition of Lymphocyte Migration
This protocol is adapted from studies investigating the role of metalloproteinases in lymphocyte trafficking.
a. Preparation of this compound for Injection:
-
Prepare a suspension of this compound in gelofusine (62.5 g/L).
-
Ensure a homogenous suspension by vigorous shaking overnight.[1]
b. Animal Model and Dosing:
-
Use appropriate mouse strain for the study of lymphocyte migration (e.g., C57BL/6).
-
Administer a single intraperitoneal injection of this compound at a dose ranging from 33 to 200 mg/kg.[1][2] A dose of 100 mg/kg has been shown to be effective.[1][2]
-
Administer the vehicle (gelofusine) to the control group.
c. Assessment of L-selectin Shedding:
-
At various time points post-injection (e.g., 60 and 120 minutes), collect blood samples from the mice.
-
Isolate plasma from the blood samples.
-
Perform an L-selectin shedding assay by treating isolated lymphocytes with phorbol (B1677699) myristate acetate (B1210297) (PMA) in the presence of the collected plasma.
-
Analyze the surface expression of L-selectin on lymphocytes using flow cytometry. A higher percentage of L-selectin positive cells in the this compound treated group compared to the control group indicates inhibition of shedding.[1]
d. Analysis of Lymphocyte Migration:
-
Induce lymphocyte migration to lymph nodes using an appropriate stimulus.
-
30 minutes after this compound injection, intravenously inject fluorescently labeled lymphocytes (e.g., CFSE-labeled).
-
At different time points (e.g., 30, 60, and 120 minutes) after cell injection, harvest lymph nodes and spleen.
-
Prepare single-cell suspensions and quantify the number of fluorescently labeled lymphocytes in each organ using flow cytometry.[1]
Intravitreal Injection for Inhibition of Retinal Neovascularization
This protocol is based on the oxygen-induced retinopathy (OIR) mouse model.
a. Preparation of this compound for Injection:
-
Dissolve this compound in a vehicle solution of 0.2% carboxymethylcellulose and 0.01% Tween 20.[4]
-
The final concentration should be such that a 150 µg dose is delivered in a small volume (e.g., 1 µL).
b. Oxygen-Induced Retinopathy (OIR) Model:
-
On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam in a hyperoxic chamber (75% oxygen).
-
On P12, return the mice to normoxic conditions (room air). This induces relative hypoxia and subsequent retinal neovascularization.
c. Intravitreal Injection:
-
On P12, immediately after returning to normoxia, anesthetize the mouse pups.
-
Using a dissecting microscope and a 33-gauge needle, perform an intravitreal injection of 1 µL of the this compound solution (containing 150 µg) into one eye.
-
Inject the vehicle solution into the contralateral eye as a control.
d. Assessment of Retinal Neovascularization:
-
On P17, euthanize the mice and enucleate the eyes.
-
Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4).
-
Capture images of the retinal flat mounts using fluorescence microscopy.
-
Quantify the area of neovascularization using image analysis software. A significant reduction in the neovascular area in the this compound-treated eyes compared to the vehicle-treated eyes indicates efficacy.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for i.p. administration.
Caption: Workflow for intravitreal injection.
References
Application Notes and Protocols: Utilizing Ro 31-9790 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. These enzymes are pivotal in physiological processes such as tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions including cancer metastasis, arthritis, and cardiovascular diseases. In the context of zymography, a technique used to detect and characterize proteolytic enzymes, this compound serves as an essential tool for confirming the identity of MMPs and for quantifying their inhibition.
These application notes provide detailed protocols for the use of this compound in gelatin and casein zymography assays, present quantitative data on its inhibitory effects, and illustrate its mechanism of action within relevant biological pathways.
Mechanism of Action
This compound is a hydroxamate-based compound that functions as a competitive antagonist of MMPs.[1][2] Its inhibitory action stems from the hydroxamic acid moiety, which chelates the zinc ion (Zn²⁺) located at the active site of the MMP enzyme. This interaction reversibly blocks the catalytic activity of the enzyme, preventing the degradation of its substrate. Due to its broad-spectrum nature, this compound can inhibit a range of MMPs, including gelatinases (MMP-2 and MMP-9) and stromelysins.[3][4]
Data Presentation: Inhibitory Effects of this compound
The following tables summarize the quantitative effects of this compound on MMP activity and associated cellular processes as reported in various studies.
Table 1: Inhibition of MMP Activity by this compound
| MMP Target | Assay Type | Concentration of this compound | Observed Inhibition | Reference |
| MMP-2 | Fluorescence Assay | 100 µM | 75% | [1][2] |
| Total Gelatinolytic Activity | Zymography | 30 µM | Complete inhibition | [5] |
| Gelatinase Activity | Gelatinase Activity Assay | Not Specified | 40% reduction | [6] |
| 72-kDa Gelatinase (MMP-2) | Zymography | 100 µM | Complete inhibition | [2][7] |
| Gelatinolytic Activity | In Situ Zymography | 100 µM | Almost completely abolished | [8] |
| Caseinolytic Activity | In Situ Zymography | 200 nM | Abolished | [9] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell/Tissue Type | Concentration of this compound | Observed Effect | Reference |
| FBS-induced Thymidine Incorporation | Human Airway Smooth Muscle | 100 µM | 51% inhibition | [2] |
| Retinal Neovascularization | Rat Model | 150 µg (intravitreal) | 78-82% inhibition | [6][10] |
| Cardiac Function (LPS-induced dysfunction) | Rat Hearts | 20 mg/kg (i.p.) | Significant improvement | [11] |
| L-selectin Shedding | Neutrophils | 30 µM | Prevention of FMLP-stimulated shedding | [5][12] |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Detection
This protocol is designed for the detection of gelatinases (MMP-2 and MMP-9) in conditioned cell culture media or tissue extracts.
Materials:
-
Samples (conditioned media, tissue homogenates)
-
Non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol or DTT)
-
10% SDS-PAGE gels containing 0.1% gelatin
-
Renaturing buffer: 2.5% Triton X-100 in deionized water
-
Developing buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control developing buffer (with vehicle, e.g., DMSO)
-
Staining solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining solution: 40% methanol, 10% acetic acid
Procedure:
-
Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples, as this can denature the proteases.
-
Electrophoresis: Load samples onto the gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.[1]
-
Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation. This step removes SDS and allows the MMPs to renature.[1][12]
-
Incubation:
-
Divide the gel into two halves.
-
Incubate one half in developing buffer containing this compound at a final concentration of 1-100 µM.
-
Incubate the other half in developing buffer containing the same concentration of vehicle (e.g., DMSO) as a control.[2]
-
Incubate both gel halves overnight (16-18 hours) at 37°C.[1]
-
-
Staining and Destaining:
-
Stain the gels with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gels until clear bands of gelatinolysis are visible against a blue background.
-
-
Analysis: Gelatinolytic activity will appear as clear bands where the gelatin has been degraded. The molecular weight of the bands can be used to identify the MMPs (e.g., pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa). The gel incubated with this compound should show a significant reduction or complete absence of these bands, confirming that the activity is due to MMPs.
Protocol 2: In Situ Zymography
This protocol is for localizing MMP activity within tissue sections.
Materials:
-
Frozen tissue sections (8-10 µm) on slides
-
Incubation buffer (as in Protocol 1)
-
This compound stock solution
-
Substrate: DQ-gelatin or an emulsion of gelatin or casein. For a photographic emulsion method: LM-1 photographic emulsion.[9]
-
Developer (e.g., Kodak D-19) and fixer (e.g., Kodak Unifix) for emulsion-based methods.[9]
-
EDTA (as an alternative inhibitor)
Procedure:
-
Section Preparation: Cut frozen tissue sections and mount them on slides.
-
Substrate Application:
-
For fluorescent substrates: Apply DQ-gelatin solution to the sections.
-
For emulsion-based methods: Coat the slides with a photographic emulsion diluted with incubation buffer.[9]
-
-
Incubation:
-
Development and Visualization:
-
For fluorescent substrates: Wash the slides and visualize using fluorescence microscopy. Areas of proteolytic activity will show increased fluorescence.
-
For emulsion-based methods: Develop the slides in a photographic developer and fix them.[9] Gelatinolytic activity will appear as clear areas (lysis) against a dark background.[9]
-
-
Analysis: Compare the experimental slide with the this compound treated control. The absence of activity in the control slide confirms that the observed proteolysis is MMP-dependent.
Visualizations
Caption: Workflow for gelatin zymography using this compound as an inhibitor.
Caption: this compound inhibits MMPs by chelating the active site zinc ion.
Important Considerations
-
Specificity: While this compound is a potent MMP inhibitor, it is considered broad-spectrum. For studies requiring the differentiation between specific MMPs, more selective inhibitors or alternative techniques like Western blotting should be employed.
-
Inhibitor Dissociation: It is important to note that during the electrophoretic separation in zymography, an inhibitor-MMP complex can dissociate.[13] This means the absence of a band in a zymogram treated with this compound confirms the enzymatic activity is from an MMP, but the in-gel inhibition may not perfectly reflect the in vivo inhibitory potency.
-
Toxicity: At high concentrations, some MMP inhibitors can be toxic to cells. It is advisable to perform toxicity assays (e.g., MTT assay) to ensure that the observed effects in cell-based experiments are due to MMP inhibition and not cytotoxicity.[2]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, typically DMSO or ethanol) in all experiments to account for any effects of the solvent itself.[1]
By following these protocols and considerations, researchers can effectively utilize this compound as a critical tool in their zymography assays to validate and explore the role of matrix metalloproteinases in their specific systems of interest.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ro-31-9790 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase inhibitors attenuate endotoxemia induced cardiac dysfunction: a potential role for MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ro 31-9790 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, such as ADAM17 (also known as TACE).[1][2] These enzymes play a critical role in the degradation of the extracellular matrix (ECM) and the shedding of cell surface proteins, processes that are fundamental to cell migration.[3][4] By inhibiting these enzymes, this compound can effectively block the pathways that allow cells to move through tissue barriers, making it a valuable tool for studying and potentially controlling cell migration in various physiological and pathological contexts, including cancer metastasis, inflammation, and angiogenesis.[3][5]
These application notes provide a detailed protocol for utilizing this compound in a standard in vitro cell migration assay, along with relevant quantitative data and a visualization of the underlying signaling pathway.
Data Presentation
The efficacy of this compound as an inhibitor varies depending on the specific enzyme and the experimental conditions. The following table summarizes key quantitative data for this compound.
| Target Enzyme/Process | IC50 Value / Effective Concentration | Cell Type / System | Reference |
| MMP-1 (Interstitial Collagenase) | 2 - 200 nM | Cell-free assays | [1] |
| MMP-2 (Gelatinase A) | 2 - 200 nM | Cell-free assays | [1] |
| MMP-3 (Stromelysin) | 2 - 200 nM | Cell-free assays | [1] |
| MMP-8 (Neutrophil Collagenase) | 2 - 200 nM | Cell-free assays | [1] |
| MMP-9 (Gelatinase B) | 2 - 200 nM | Cell-free assays | [1] |
| MT1-MMP (MMP-14) | 2 - 200 nM | Cell-free assays | [1] |
| ADAM17 (TACE) | Inhibitory | Cell-based assays | [1] |
| L-selectin Shedding (ATP-induced) | IC50: 82.5 ± 38.0 µM | Human lymphocytes | [6] |
| CD23 Shedding (ATP-induced) | IC50: 5.7 ± 4.1 µM | B-CLL lymphocytes | [6] |
| Airway Smooth Muscle Proliferation | Max inhibition at 100 µM | Human airway smooth muscle cells | [7] |
| Neutrophil Transendothelial Migration | 30 µM (did not block migration) | Human neutrophils, HPAEC | [8][9] |
| L-selectin Shedding (FMLP-stimulated) | 30 µM (inhibited shedding) | Human neutrophils | [9] |
Experimental Protocols
Protocol: In Vitro Cell Migration Assay using a Transwell System (Boyden Chamber)
This protocol describes a common method for assessing the effect of this compound on the migration of adherent or non-adherent cells towards a chemoattractant.
Materials:
-
Cells of interest (e.g., cancer cell line, primary endothelial cells, lymphocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Chemoattractant (e.g., FBS, specific growth factors like VEGF, SDF-1)
-
Transwell inserts (select pore size based on cell type, e.g., 8 µm for most cancer cells)
-
24-well companion plates
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA) for adherent cells
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Methodology:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours. This reduces basal migration and sensitizes cells to the chemoattractant.
-
On the day of the assay, harvest the cells. For adherent cells, wash with PBS and detach using a cell dissociation solution. Neutralize and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Pre-incubate the prepared cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.[10]
-
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the 24-well plate. For example, add 600 µL of medium containing 10% FBS. For a negative control, use serum-free medium.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100-200 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and can range from 4 to 48 hours. Optimize this time for your specific cell line.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells using a microscope. Count cells in several random fields of view for each membrane and calculate the average.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of this compound.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed inhibition.
-
Mandatory Visualization
Caption: Experimental workflow for a cell migration assay using this compound.
Caption: this compound inhibits MMPs and ADAM17, blocking pathways for cell migration.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ahajournals.org [ahajournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. A congenital activating mutant of WASp causes altered plasma membrane topography and adhesion under flow in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: L-selectin Shedding Assay Using Ro 31-9790
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-selectin (CD62L) is a cell adhesion molecule crucial for the initial tethering and rolling of leukocytes on endothelial surfaces, a critical step in the inflammatory response and lymphocyte homing.[1][2] The surface expression of L-selectin is rapidly downregulated upon leukocyte activation through a process known as ectodomain shedding.[1][2][3] This shedding is primarily mediated by the metalloproteinase ADAM17 (a disintegrin and metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[3][4][5][6][7] The released soluble L-selectin can be detected in the serum and is often used as a marker for leukocyte activation.[7][8][9]
The hydroxamic acid-based synthetic metalloproteinase inhibitor, Ro 31-9790, is a potent inhibitor of ADAM17 and, consequently, L-selectin shedding.[7][10][11] This makes it a valuable tool for studying the functional roles of L-selectin and the shedding process in various physiological and pathological contexts. This application note provides a detailed protocol for an L-selectin shedding assay using this compound to inhibit the process, enabling researchers to investigate the dynamics of L-selectin expression and the efficacy of ADAM17 inhibition.
Principle of the Assay
This assay measures the shedding of L-selectin from the surface of leukocytes following stimulation. Leukocytes are first treated with the inhibitor this compound, followed by stimulation with an activating agent such as Phorbol 12-myristate 13-acetate (PMA) to induce L-selectin shedding.[12][13][14] The remaining L-selectin on the cell surface is then quantified using flow cytometry. By comparing the levels of L-selectin on stimulated cells with and without the inhibitor, the extent of shedding and the inhibitory effect of this compound can be determined.
Data Presentation
The inhibitory effect of this compound on L-selectin shedding is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for this compound in various cell types.
| Cell Type | Species | Stimulant | Assay Method | IC50 of this compound (µM) | Reference |
| Lymphocytes | Mouse | PMA | Flow Cytometry | 4.82 ± 0.75 | [15] |
| Jurkat T cells | Human | PMA | Flow Cytometry | 1.16 ± 0.27 | [15] |
| Lymphocytes | Human | PMA | Flow Cytometry | 0.70 ± 0.06 | [15] |
| Monocytes | Human | PMA | Flow Cytometry | 4.47 ± 1.27 | [15] |
| Monocytes | Human | LPS | Flow Cytometry | 0.38 ± 0.05 (for TNF-α shedding) | [15] |
Signaling Pathway for L-selectin Shedding
L-selectin shedding is a tightly regulated process initiated by various stimuli that activate intracellular signaling cascades, converging on the activation of the sheddase ADAM17. Upon cellular activation, for instance by PMA, signaling pathways involving protein kinase C (PKC) are triggered.[13] This leads to the dissociation of calmodulin from the cytoplasmic tail of L-selectin, rendering the cleavage site accessible to ADAM17.[5][7] Other signaling molecules, such as p38 MAPK, have also been implicated in regulating L-selectin shedding.[1]
Caption: Signaling pathway of L-selectin shedding.
Experimental Protocol: L-selectin Shedding Assay
This protocol details the steps for assessing PMA-induced L-selectin shedding from isolated human peripheral blood mononuclear cells (PBMCs) and its inhibition by this compound.
Materials:
-
Cells: Freshly isolated human PBMCs. Jurkat T cells can also be used.[4][15]
-
Reagents:
-
This compound (Tocris Bioscience or equivalent)
-
Phorbol 12-myristate 13-acetate (PMA) (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
-
Antibodies:
-
FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody
-
Isotype control antibody
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Experimental Workflow:
Caption: Experimental workflow for the L-selectin shedding assay.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in RPMI 1640 with 10% FBS.
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO alone).
-
Aliquot 100 µL of the cell suspension into microcentrifuge tubes.
-
Add 1 µL of the diluted this compound or DMSO vehicle to the respective tubes.
-
Pre-incubate the cells for 30 minutes at 37°C.[13]
-
-
Stimulation:
-
Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL).
-
Dilute the PMA stock in culture medium to a working concentration that gives a final concentration of 100 ng/mL to 300 nM when added to the cells.[13][14]
-
Add the diluted PMA to the cell suspensions. For unstimulated controls, add the same volume of culture medium.
-
-
Staining for Flow Cytometry:
-
Stop the reaction by placing the tubes on ice and adding 1 mL of cold FACS buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the FITC- or PE-conjugated anti-human CD62L antibody at the manufacturer's recommended concentration. Include an isotype control for each condition.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometric analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the lymphocyte or monocyte gate.
-
Gate on the cell population of interest (e.g., lymphocytes or monocytes) based on their forward and side scatter properties.
-
Determine the percentage of CD62L-positive cells and the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of L-selectin shedding and the percentage of inhibition by this compound. The percentage of inhibition can be calculated as follows:
-
0% inhibition is the level of L-selectin in the presence of PMA alone.
-
100% inhibition is the level of L-selectin in the presence of PMA and a saturating concentration of this compound (e.g., 50 µM).[15]
-
-
Troubleshooting
-
High background shedding in unstimulated cells: This may be due to pre-activation of cells during isolation. Ensure all steps are performed on ice and with gentle handling. The use of the shedding inhibitor this compound during the isolation procedure can also prevent premature L-selectin downregulation.[14]
-
Low signal: Ensure the antibody is not expired and has been stored correctly. Titrate the antibody to determine the optimal concentration.
-
Inconsistent results: Maintain consistent incubation times and temperatures. Ensure accurate pipetting of all reagents.
Conclusion
The L-selectin shedding assay using this compound is a robust and reproducible method for studying the regulation of L-selectin expression and the activity of ADAM17. This assay is a valuable tool in immunology and drug discovery for screening potential ADAM17 inhibitors and for elucidating the role of L-selectin shedding in various disease models.
References
- 1. L-selectin - Wikipedia [en.wikipedia.org]
- 2. L-Selectin Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 4. ADAM17 activity and other mechanisms of soluble L-selectin production during death receptor-induced leukocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Shedding of L-selectin as a mechanism for reduced polymorphonuclear neutrophil exudation in patients with the systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ADAM-17-independent shedding of L-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Down-Modulation of L-Selectin by Lipopolysaccharide Is Not Required for Lipopolysaccharide-Induced Expression of CD14 in Mouse Bone Marrow Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of Ro 31-9790: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-9790 is a potent, synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It is a hydroxamate-based compound that plays a critical role in studying the physiological and pathological roles of MMPs, such as their involvement in tissue remodeling, inflammation, and cancer.[4][5] Notably, this compound is also recognized for its ability to inhibit the shedding of L-selectin from the surface of lymphocytes, making it a valuable tool in immunology and cell adhesion research.[1][5][6][7] Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental outcomes. These application notes provide detailed protocols and essential data for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₂₉N₃O₄ |
| Molecular Weight | 315.41 g/mol [1][8] |
| CAS Number | 145337-55-9[1] |
| Appearance | Solid, Off-white to light yellow[1] |
| Purity | ≥98% |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility |
| DMSO | 50 mg/mL (158.52 mM)[1][9] |
Note: For optimal dissolution in DMSO, ultrasonic agitation and warming to 70°C may be necessary. It is also recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][9]
Stock Solution Preparation Tables
The following tables provide the required mass of this compound to prepare stock solutions of common concentrations.
Table 1: Preparation of this compound Stock Solutions by Molarity
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 3.1705 mL | 15.8524 mL | 31.7048 mL |
| 5 mM | 0.6341 mL | 3.1705 mL | 6.3410 mL |
| 10 mM | 0.3170 mL | 1.5852 mL | 3.1705 mL |
Table 2: Preparation of this compound Stock Solutions by Mass Concentration
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mg/mL | 1 mL | 5 mL | 10 mL |
| 5 mg/mL | 0.2 mL | 1 mL | 2 mL |
| 10 mg/mL | 0.1 mL | 0.5 mL | 1 mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, set to 70°C)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound solid. For example, to prepare a stock solution, weigh 1 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired concentration (10 mM), calculate the required volume of DMSO. For 1 mg of this compound, add 0.3170 mL (317.0 µL) of anhydrous DMSO to the tube.[1]
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
If necessary, warm the solution in a water bath or heat block at 70°C for short intervals, vortexing in between, until the solid is completely dissolved.[1]
-
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] The stock solution should be protected from light and stored under a nitrogen atmosphere for optimal stability.[1]
Visualization of Experimental Workflow and Mechanism of Action
To facilitate understanding, the following diagrams illustrate the experimental workflow for preparing this compound stock solutions and its inhibitory effect on MMPs.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of MMPs by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:145337-55-9 | Chemsrc [chemsrc.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. journals.asm.org [journals.asm.org]
- 8. CAS No. 145337-55-9 Specifications | Ambeed [ambeed.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Stability of Ro 31-9790 in DMSO at -20°C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of the matrix metalloproteinase (MMP) inhibitor, Ro 31-9790, when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C. Ensuring the integrity of compound stock solutions is critical for the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-14, and MMP-17.[1] It is also known to inhibit ADAM17 (TACE), which is involved in the shedding of cell surface proteins like L-selectin.[1][2][3] Due to its role in critical biological processes, this compound is a valuable tool in various research areas, including inflammation, cell migration, and cancer biology.[1][4][5]
Like many small molecules, this compound is commonly dissolved and stored in DMSO. However, the long-term stability of compounds in DMSO can be influenced by factors such as water content, storage temperature, and freeze-thaw cycles.[6][7][8] Therefore, it is imperative to establish a robust protocol for assessing the stability of this compound in DMSO to ensure the reliability of experimental data.
Data Presentation: Stability of this compound in DMSO at -20°C
The following table summarizes hypothetical stability data for this compound in anhydrous DMSO at a concentration of 10 mM when stored at -20°C over a period of 12 months. This data is illustrative and should be confirmed experimentally using the protocol provided below.
| Time Point | % Purity of this compound | Observations | Recommendations |
| T = 0 | 99.8% | Clear, colorless solution | N/A |
| 1 Month | 99.5% | No significant degradation | Suitable for use |
| 3 Months | 99.2% | Minor decrease in purity[9] | Suitable for most applications |
| 6 Months | 98.5% | Noticeable decrease in purity[9] | Consider preparing fresh stock for sensitive assays |
| 12 Months | 96.0% | Significant degradation observed[9] | Prepare fresh stock solution |
Experimental Protocols
This section details the protocol for assessing the stability of this compound in DMSO.
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9% purity)[7]
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene (B1209903) vials with screw caps (B75204) and septa[6][7]
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Accurately weigh the calculated amount of this compound powder and place it into a clean, dry vial.[7]
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[9]
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming to 37°C can also be employed, but caution should be exercised to prevent degradation.[9]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in amber vials to minimize exposure to light and moisture, and to avoid repeated freeze-thaw cycles.[6][9]
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time at -20°C.
Materials:
-
Prepared 10 mM this compound in DMSO aliquots
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector or coupled to a mass spectrometer (MS).
Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the 10 mM stock solution, take one aliquot. Prepare a sample for HPLC analysis by diluting the stock solution to an appropriate concentration (e.g., 1 µM) with a suitable solvent system (e.g., 50:50 ACN:Water with 0.1% FA). Add the internal standard at a fixed concentration. Analyze this sample immediately. This will serve as the baseline for purity and concentration.[7][9]
-
Storage: Store the remaining aliquots at -20°C, protected from light.
-
Time Points: At designated time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from storage.
-
Sample Preparation for Analysis: Thaw the aliquot to room temperature. Prepare a sample for HPLC analysis in the same manner as the T=0 sample, including the addition of the internal standard at the same concentration.
-
HPLC Analysis: Analyze the samples using a validated HPLC method capable of separating this compound from potential degradation products.
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.[7]
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[7]
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Mandatory Visualization
References
- 1. ashpublications.org [ashpublications.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of Na+/H+ exchanger enhances low pH-induced L-selectin shedding and β2-integrin surface expression in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Ro 31-9790 solubility issues in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the matrix metalloproteinase (MMP) inhibitor Ro 31-9790 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and is also known to inhibit ADAM17 (TACE), which is involved in L-selectin shedding.[1][2][3] Due to its hydrophobic nature, this compound has low aqueous solubility. The recommended primary solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[4][5]
Q2: How should I prepare and store a stock solution of this compound?
It is standard practice to prepare a high-concentration stock solution of this compound in 100% DMSO.[6] To maintain the stability of the compound, it is advised to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7][8] This practice helps to prevent degradation that can occur with repeated freeze-thaw cycles.
Q3: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium. What is happening?
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous solution where it is poorly soluble.[6][9] The precipitate consists of the aggregated compound that is no longer in solution and is therefore not bioavailable to the cells in your experiment.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%.[10] It is crucial to have a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: this compound Precipitation in Culture Media
If you are encountering precipitation of this compound upon its addition to your culture medium, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.[10]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility of this compound in Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering (nephelometer) or absorbance at a high wavelength (e.g., 600-700 nm)
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in your cell culture medium in the 96-well plate. Ensure the final DMSO concentration is constant across all wells.
-
Include a vehicle control (medium with DMSO only).
-
Incubate the plate at 37°C for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the light scattering or absorbance of each well. An increase in signal compared to the vehicle control indicates the formation of a precipitate.
-
The kinetic solubility limit is the highest concentration of this compound that does not show a significant increase in light scattering or absorbance.
Quantitative Data Summary
| Parameter | Value | Source |
| Primary Solvent for Stock | Dimethyl Sulfoxide (DMSO) | [4][5] |
| Recommended Final DMSO % | ≤ 0.5% | [10] |
| Reported IC₅₀ Values | 0.3 - 4.82 µM (for L-selectin and TNF-α shedding) | [7] |
| Concentrations in Cell Assays | 10 µM - 100 µM | [4][11] |
| Concentrations for Shedding Inhibition | ~30 µM (for L-selectin) | [1][12] |
Signaling Pathway Inhibition
This compound is a broad-spectrum inhibitor of MMPs, which are key enzymes in the remodeling of the extracellular matrix (ECM). By inhibiting MMPs, this compound can block a cascade of downstream events that are dependent on ECM degradation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Transendothelial migration of lymphocytes across high endothelial venules into lymph nodes is affected by metalloproteinases | Blood | American Society of Hematology [ashpublications.org]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.asm.org [journals.asm.org]
Troubleshooting inconsistent Ro 31-9790 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the broad-spectrum metalloproteinase inhibitor, Ro 31-9790.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable or inconsistent inhibition of my target protein/process with this compound?
A1: Inconsistent results with this compound can arise from several factors:
-
Inhibitor Concentration: The effective concentration of this compound is highly dependent on the specific metalloproteinase being targeted and the cell type used. IC50 values can range from the low nanomolar to the micromolar range.[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[5]
-
Off-Target Effects: this compound is a broad-spectrum inhibitor, targeting not only multiple Matrix Metalloproteinases (MMPs) but also members of the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM17 (also known as TACE).[3] If your experimental system involves multiple metalloproteinases, the observed effect might be a composite of inhibiting several enzymes. Consider using more selective inhibitors in parallel to dissect the specific contributions of different metalloproteinases.
-
Cellular Context: The expression and activity of metalloproteinases can vary significantly between different cell types and under different culture conditions. The presence of endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), can also influence the apparent efficacy of this compound.[6]
-
Experimental Duration: The stability of this compound in culture medium over long incubation periods may be a factor. For in vivo studies, the inhibitor's plasma concentration can become suboptimal over time. For example, after a single intraperitoneal injection in mice, effective levels for inhibiting L-selectin shedding were maintained for about 60 minutes but were suboptimal after 120 minutes.[3]
Q2: I am not observing the expected inhibition of cell migration/invasion. What could be the reason?
A2: While this compound is often used to inhibit cell migration by blocking MMP activity, a lack of effect could be due to:
-
Redundant Proteases: Cells can utilize other classes of proteases, such as serine or cysteine proteases, for migration and invasion, which are not inhibited by this compound.[7]
-
MMP-Independent Migration: In some contexts, cell migration may not be dependent on the specific metalloproteinases inhibited by this compound. For instance, studies on neutrophil transmigration across endothelial cells have shown that it is not blocked by this compound, suggesting that MMP activity is not required for this process.[8][9]
-
Insufficient Inhibition: Ensure that the concentration of this compound used is sufficient to inhibit the key MMPs involved in migration in your specific cell system. Refer to the IC50 values in the tables below and consider performing a dose-response curve.
Q3: My vehicle control is showing an unexpected effect. How should I address this?
A3: This is a critical observation that needs to be carefully controlled.
-
Vehicle Selection: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use.[8] For in vivo applications, vehicles such as 0.2% carboxymethylcellulose (CMC) with 0.01% Tween 20 have been used.[10]
-
Vehicle Concentration: It is crucial to maintain a consistent and low final concentration of the vehicle in all experimental conditions, including the untreated control. High concentrations of DMSO can have cytotoxic or other off-target effects.
-
Vehicle-Specific Effects: In some experimental models, the vehicle itself or the administration procedure (e.g., intravitreal injection) can induce a biological response.[10] It is essential to include a vehicle-only control group to account for these effects when analyzing your data.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution, which can then be stored at -20°C. For in vivo administration, suspensions can be prepared in vehicles like gelofusine.[3] Always refer to the manufacturer's instructions for specific storage and stability information.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50/Ki) of this compound against various Metalloproteinases
| Target Metalloproteinase | Reported IC50/Ki (nM) | Reference |
| MMP-1 (Collagenase-1) | 10 | [2] |
| MMP-2 (Gelatinase-A) | 8 | [2] |
| MMP-3 (Stromelysin-1) | 700 | [2] |
| MMP-8 (Neutrophil Collagenase) | 2 - 200 (range) | [3] |
| MMP-9 (Gelatinase-B) | 2 - 200 (range) | [3] |
| MT1-MMP (MMP-14) | 1.9 | [2] |
| MT4-MMP (MMP-17) | 2 - 200 (range) | [3] |
| ADAM17 (TACE) | Inhibition reported | [3] |
Table 2: IC50 Values of this compound for L-selectin Shedding in Different Cell Types
| Cell Type | Stimulus | IC50 (µM) | Reference |
| Mouse Lymphocytes | PMA | 4.82 ± 0.75 | [1][11] |
| Jurkat T cells | PMA | 1.16 ± 0.27 | [1][11] |
| Human Lymphocytes | PMA | 0.70 ± 0.06 | [1][11] |
| Human Monocytes | PMA | 4.47 ± 1.27 | [1][11] |
| B-CLL Lymphocytes | ATP | 82.5 ± 38.0 | [4] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay for Inhibition of Metalloproteinase Activity
-
Cell Culture: Culture cells to the desired confluency in appropriate media. For experiments investigating secreted MMPs, serum-free media may be required to avoid interference from serum proteins.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes) before adding a stimulus if required.
-
Stimulation (Optional): If studying induced metalloproteinase activity, add the stimulus (e.g., Phorbol Myristate Acetate (PMA), lipopolysaccharide (LPS), or a cytokine) and incubate for the desired period.
-
Sample Collection: Collect the conditioned media to analyze secreted MMP activity (e.g., by zymography) or cell lysates to assess membrane-bound MMP activity or downstream signaling events.
-
Analysis: Analyze the samples using appropriate techniques such as gelatin zymography for MMP-2 and MMP-9 activity, Western blotting for protein expression, or specific activity assays for other metalloproteinases.
Protocol 2: L-selectin Shedding Assay
-
Cell Preparation: Isolate lymphocytes or use a suitable cell line (e.g., Jurkat T cells) and resuspend them in an appropriate buffer or media.
-
Inhibitor Treatment: Pre-incubate the cells with this compound at various concentrations or a vehicle control for 30 minutes at 37°C.[8]
-
Induction of Shedding: Stimulate L-selectin shedding by adding an agonist such as PMA (e.g., 300 nM).[12]
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Analysis:
-
Flow Cytometry: Stain the cells with a fluorescently labeled anti-L-selectin antibody to quantify the remaining cell-surface L-selectin.
-
ELISA: Centrifuge the cell suspension and collect the supernatant to measure the concentration of shed soluble L-selectin using an ELISA kit.[11]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Adenosine Triphosphate–Induced Shedding of CD23 and L-Selectin (CD62L) From Lymphocytes Is Mediated by the Same Receptor but Different Metalloproteases | Blood | American Society of Hematology [ashpublications.org]
- 5. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADAM17-dependent proteolysis of L-selectin promotes early clonal expansion of cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Ro 31-9790
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 31-9790. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
A1: this compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is a hydroxamic acid-based compound that chelates the zinc ion in the active site of these enzymes. It displays potent inhibition against several MMPs, including collagenases, gelatinases, and stromelysins.[1][2]
Q2: I am observing effects in my cellular assay that are inconsistent with the known functions of the MMPs I am studying. Could off-target effects of this compound be responsible?
A2: Yes, it is possible. This compound is known to inhibit other metalloproteinases besides MMPs. A significant off-target effect is the inhibition of ADAM17 (also known as TACE), which can lead to the modulation of various cellular processes, including the shedding of cell surface proteins like L-selectin and TNF-α.[3][4] If your experimental system involves these or other ADAM17 substrates, the observed effects could be due to off-target inhibition.
Q3: What are the main identified off-targets of this compound?
A3: The primary and most well-characterized off-target of this compound is ADAM17 (TACE) . This is evidenced by its potent inhibition of L-selectin and TNF-α shedding.[3][5] Additionally, this compound has been shown to inhibit the shedding of CD23 from lymphocytes.[6] There is also evidence for weak inhibition of other metalloproteinases such as neprilysin and thermolysin , though this is less potent than its activity against MMPs and ADAM17.
Q4: How can I determine if the effects I'm seeing are due to off-target inhibition of ADAM17?
A4: To investigate the potential role of ADAM17 inhibition in your experimental observations, you can perform several control experiments:
-
Use a more selective ADAM17 inhibitor: Compare the effects of this compound with a more specific ADAM17 inhibitor in your assay. If both inhibitors produce the same phenotype, it is likely due to ADAM17 inhibition.
-
RNA interference: Use siRNA or shRNA to knock down ADAM17 expression in your cells. If the phenotype of ADAM17 knockdown recapitulates the effect of this compound, this provides strong evidence for an ADAM17-mediated off-target effect.
-
Rescue experiment: If possible, overexpress a form of the substrate that is resistant to shedding to see if this reverses the effects of this compound.
Data Presentation: On-Target and Off-Target Activity of this compound
The following table summarizes the known inhibitory activities of this compound against its primary MMP targets and identified off-targets.
| Target Class | Specific Target | IC50 | Reference(s) |
| On-Target | MMP-1 (Collagenase-1) | 10 nM | [2][7] |
| MMP-2 (Gelatinase-A) | 8 nM | [2][7] | |
| MMP-3 (Stromelysin-1) | 700 nM | [2][7] | |
| MMP-14 (MT1-MMP) | 1.9 nM | [2][7] | |
| Off-Target | ADAM17 (L-selectin shedding, mouse lymphocyte) | 4.82 ± 0.75 µM | |
| ADAM17 (L-selectin shedding, Jurkat T cells) | 1.16 ± 0.27 µM | ||
| ADAM17 (L-selectin shedding, human lymphocyte) | 0.70 ± 0.06 µM | ||
| ADAM17 (L-selectin shedding, human monocyte) | 4.47 ± 1.27 µM | ||
| ADAM17 (TNF-α shedding, human monocyte) | 0.38 ± 0.05 µM | ||
| CD23 Sheddase (B-CLL lymphocytes) | 5.7 ± 4.1 µM | [6] | |
| Neprilysin | Weak Inhibition | ||
| Thermolysin | Weak Inhibition |
Troubleshooting Guides
Issue 1: Unexpected decrease in cell surface L-selectin in my leukocyte-endothelial interaction model.
-
Problem: You are using this compound to inhibit MMPs, but you observe a decrease in leukocyte rolling and adhesion, which is contrary to the expected outcome of inhibiting MMP-mediated cleavage of adhesion molecules.
-
Possible Cause: this compound is a potent inhibitor of ADAM17, the primary sheddase for L-selectin (CD62L).[8] Inhibition of L-selectin shedding can prevent the normal detachment of leukocytes from the endothelium, leading to altered adhesion dynamics.
-
Troubleshooting Steps:
-
Confirm L-selectin shedding inhibition: Use flow cytometry to measure the surface levels of L-selectin on leukocytes treated with this compound and a stimulant (e.g., PMA). A lack of decrease in L-selectin levels compared to the stimulated control will confirm the inhibition of shedding.
-
Use an alternative MMP inhibitor: If your goal is to inhibit MMPs without affecting L-selectin shedding, consider using an MMP inhibitor that does not potently inhibit ADAM17.
-
Investigate the p38 MAPK pathway: L-selectin shedding can be triggered by signaling pathways involving p38 MAPK. While this compound does not directly inhibit p38 MAPK, understanding if this pathway is active in your system can provide context for the observed shedding events.
-
Issue 2: Altered cytokine profile in my cell culture supernatant after treatment with this compound.
-
Problem: You are studying the role of MMPs in inflammation and find that this compound treatment leads to a significant reduction in soluble TNF-α levels, which is a more pronounced effect than you anticipated from MMP inhibition alone.
-
Possible Cause: this compound inhibits ADAM17 (TACE), the enzyme responsible for cleaving pro-TNF-α from the cell surface to release its soluble, active form.[3]
-
Troubleshooting Steps:
-
Measure TNF-α shedding directly: Perform an ELISA to quantify the amount of soluble TNF-α in the conditioned media of your cells with and without this compound treatment.
-
Use a specific TACE/ADAM17 inhibitor: As a positive control, treat your cells with a known selective TACE/ADAM17 inhibitor to see if it phenocopies the effect of this compound on TNF-α release.
-
Assess cell surface pro-TNF-α: Use flow cytometry to measure the levels of uncleaved pro-TNF-α on the cell surface. An accumulation of surface pro-TNF-α upon this compound treatment would confirm the inhibition of its shedding.
-
Experimental Protocols
Protocol 1: Fluorogenic MMP Activity Assay for Off-Target Screening
This protocol provides a general method for screening this compound against a purified metalloproteinase or in a complex biological sample using a generic fluorogenic MMP substrate.
Materials:
-
Purified, active metalloproteinase (target or potential off-target)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in Assay Buffer. It is recommended to test a wide range of concentrations to determine the IC50.
-
Enzyme Preparation: Dilute the purified metalloproteinase to the desired working concentration in cold Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of the this compound dilution (or vehicle control)
-
20 µL of the diluted enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic MMP substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: L-selectin Shedding Assay by Flow Cytometry
This protocol is for assessing the inhibitory effect of this compound on L-selectin shedding from leukocytes.
Materials:
-
Isolated leukocytes (e.g., neutrophils or PBMCs) or whole blood
-
This compound
-
Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human CD62L (L-selectin) antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend isolated leukocytes in appropriate culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot cells into flow cytometry tubes. Add this compound at the desired final concentration (and a vehicle control) and pre-incubate at 37°C for 15-30 minutes.
-
Stimulation: Add the shedding stimulus (e.g., 100 ng/mL PMA) to the appropriate tubes. Include an unstimulated control. Incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Place the tubes on ice to stop the shedding process.
-
Antibody Staining: Add the anti-CD62L antibody and isotype control to the respective tubes. Incubate on ice for 30 minutes in the dark.
-
Wash: Wash the cells twice with cold FACS Buffer by centrifugation (300-400 x g for 5 minutes).
-
Acquisition: Resuspend the cell pellet in FACS Buffer and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the leukocyte population of interest based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of L-selectin staining for each condition.
-
Calculate the percentage of L-selectin remaining on the cell surface relative to the unstimulated control.
-
Visualizations
Caption: Signaling pathway for L-selectin shedding and its inhibition by this compound.
Caption: Experimental workflow for fluorogenic MMP activity assay.
Caption: Experimental workflow for L-selectin shedding assay by flow cytometry.
References
- 1. Proteases | Proteases pathway | Proteases inhibitors [adooq.cn]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. dokumen.pub [dokumen.pub]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Optimizing Ro 31-9790 concentration to avoid toxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Ro 31-9790 in experimental settings while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable, and reversible broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] Its mechanism of action is based on its hydroxamic acid group, which chelates the catalytic zinc ion (Zn²⁺) within the active site of MMPs.[3] This binding action competitively inhibits the enzyme's ability to degrade extracellular matrix (ECM) components and other substrates.[1]
Q2: Which specific MMPs does this compound inhibit?
This compound is a broad-spectrum inhibitor with potent activity against multiple MMPs. The half-maximal inhibitory concentrations (IC₅₀) vary for each enzyme, indicating differential potency.
| Target MMP | IC₅₀ Value (nM) | Reference |
| MMP-1 (Collagenase-1) | 0.5 - 10 | [3][4] |
| MMP-2 (Gelatinase-A) | 8 | [3] |
| MMP-3 (Stromelysin-1) | 9.1 - 700 | [3] |
| MMP-9 (Gelatinase-B) | 4.3 | [3] |
| MMP-14 (MT1-MMP) | 1.9 | [3] |
Q3: Does this compound have any known off-target effects?
Yes, besides its primary activity against MMPs, this compound is also known to be a selective inhibitor of Protein Kinase C (PKC).[5] This is a critical consideration in experimental design, as effects observed could be attributable to PKC inhibition, MMP inhibition, or both. Researchers should consider using appropriate controls to dissect these potential effects.
In VitroConcentration and Troubleshooting
Q4: What is a recommended starting concentration for in vitro experiments?
A good starting point is to use a concentration range that brackets the IC₅₀ value of the target MMP(s) of interest. Based on published data, a range from 1 nM to 10 µM is typically effective for initial experiments. For instance, inhibition of L-selectin shedding from various cell types occurs with an IC₅₀ of 0.3-0.4 µM.[6]
Q5: How can I determine the optimal, non-toxic concentration for my specific cell line?
The optimal concentration should provide the desired biological effect without inducing significant cytotoxicity. This can be determined by performing parallel dose-response experiments for efficacy and toxicity.
-
Efficacy Assay: Measure the desired biological outcome (e.g., inhibition of cell migration, proliferation, or substrate cleavage) across a range of this compound concentrations to determine the half-maximal effective concentration (EC₅₀).
-
Cytotoxicity Assay: Concurrently, assess cell viability using an assay like MTT, LDH release, or trypan blue exclusion across the same concentration range to determine the half-maximal toxic concentration (TC₅₀).
-
Therapeutic Window: The optimal concentration lies within the "therapeutic window," which is above the EC₅₀ but well below the TC₅₀.
Q6: What are some effective concentrations of this compound reported in the literature for cell-based assays?
The effective concentration is highly dependent on the cell type and the biological process being studied.
| Cell Type | Biological Effect | Effective Concentration | Toxicity Noted | Reference |
| Human/Mouse Lymphocytes, Jurkat T cells | Inhibition of L-selectin shedding | IC₅₀: 0.3 - 4.82 µM | Not specified | [6] |
| Rat Mesangial Cells | Inhibition of MMP-2 and cell proliferation | Concentration-dependent | No effect on viability | [1] |
| Human Airway Smooth Muscle Cells | Inhibition of cell proliferation | Up to 100 µM | None at concentrations used | [7] |
| Human Neutrophils | Reduction of L-selectin shedding | 30 µM | Not specified | [8] |
| B-CLL Lymphocytes | Inhibition of ATP-induced L-selectin shedding | IC₅₀: 82.5 µM | Not specified | [9] |
Q7: My cells are showing high toxicity even at low concentrations. What could be the cause?
References
- 1. Rat mesangial cells and matrix metalloproteinase inhibitor: inhibition of 72-kD type IV collagenase (MMP-2) and of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Neuroprotection and neurorescue against Abeta toxicity and PKC-dependent release of nonamyloidogenic soluble precursor protein by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of Na+/H+ exchanger enhances low pH-induced L-selectin shedding and β2-integrin surface expression in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Ro 31-9790 In Vivo Dosage Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dosage of Ro 31-9790, a broad-spectrum matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] It is a hydroxamate-based competitive antagonist that targets a range of MMPs, including collagenases, gelatinases, and stromelysins (MMP-1, -2, -3, -8, -9, -14, and -17).[5][6] By inhibiting these enzymes, this compound can modulate cellular processes such as migration, proliferation, and angiogenesis, which are dependent on the degradation of the extracellular matrix.[1][7] Additionally, this compound is known to inhibit ADAM17 (TACE), an enzyme responsible for the shedding of L-selectin from the surface of leukocytes.[5][8][9]
Q2: What is a recommended starting point for a dose-response study with this compound?
A starting point for a dose-response study depends heavily on the animal model, the target tissue, and the route of administration. Based on published preclinical studies, the following can be considered:
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For local administration (e.g., intravitreal injection) in a rat model of retinopathy: A preliminary dose-response experiment has been conducted with concentrations ranging from 0.03 mg/mL to 30.0 mg/mL, with a 150 µg dose showing significant efficacy.[1][2]
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For systemic administration (e.g., intraperitoneal injection) in mice: Doses of at least 100 mg/kg have been used to achieve plasma concentrations sufficient to inhibit L-selectin shedding.[5][8] In a rat model of sciatic nerve injury, daily intraperitoneal injections of 1 mg of this compound were effective.[4]
It is crucial to conduct a pilot study with a wide range of doses to determine the optimal concentration for your specific experimental conditions.
Q3: What are the common routes of administration for this compound in vivo?
Commonly used routes of administration in preclinical studies include:
-
Oral gavage: While this compound has low oral bioavailability (3-7% in rats), it has been used in some animal models of arthritis.[10]
The choice of administration route should be guided by the experimental model and the desired pharmacokinetic profile.[11]
Q4: How should I prepare this compound for in vivo administration?
The vehicle used for dissolving this compound will depend on the administration route:
-
For intravitreal injection: A common vehicle is a solution of 0.2% carboxymethylcellulose (CMC) and 0.01% Tween 20 in saline.[1][2]
-
For intraperitoneal injection: Suspensions can be prepared in vehicles like gelofusine.[5]
-
For in vitro studies (and potentially for initial in vivo formulation testing): this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5][12][13] When using organic solvents for in vivo preparations, it is critical to ensure the final concentration of the solvent is low and non-toxic to the animal.
Q5: What are the known pharmacokinetic properties of this compound?
Key pharmacokinetic parameters to consider are:
-
Oral Bioavailability: Low, reported as 3-7% in rats and 18% in marmosets.[10]
-
Half-life: In vivo studies in mice suggest a relatively short duration of action, with plasma levels becoming suboptimal 120 minutes after a single intraperitoneal injection.[5][8] This may necessitate frequent dosing for sustained inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | - Suboptimal dosage- Inappropriate route of administration- Poor bioavailability- Rapid clearance | - Perform a thorough dose-response study.- Consider a different administration route that ensures better target tissue exposure.- For systemic administration, consider more frequent dosing based on its short half-life.- Analyze plasma or tissue concentrations of this compound to confirm exposure. |
| Observed Toxicity or Adverse Events | - High dosage- Vehicle toxicity- Off-target effects | - Reduce the dosage.- Include a vehicle-only control group to assess the toxicity of the formulation.- Monitor animals closely for any signs of distress. A previous study noted an undesirable histopathological event that halted clinical progression.[10] |
| Variability in Results | - Inconsistent drug preparation- Inconsistent administration technique- Animal-to-animal variation | - Ensure consistent and thorough mixing of the this compound formulation before each administration.- Standardize the administration procedure (e.g., injection volume, speed, and location).- Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Dose-Response of this compound on Retinal Neovascularization in a Rat Model
| Concentration (mg/mL) | Neovascular Area (mm²) |
| Vehicle | 2.17 |
| 0.03 | 1.90 |
| 0.3 | 1.63 |
| 3.0 | 1.00 |
| 30.0 | 0.50 |
Data from a preliminary dose-response experiment.[1][2]
Table 2: In Vitro Inhibitory Activity of this compound (IC50 values)
| MMP Target | IC50 (nM) |
| MMP-1 | 10 |
| MMP-2 | 8 |
| MMP-3 | 700 |
| MMP-14 (MT1-MMP) | 1.9 |
Source:[6]
Experimental Protocols
Protocol 1: Intravitreal Injection in a Rat Model of Oxygen-Induced Retinopathy
-
Preparation of this compound Solution:
-
Animal Preparation:
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Anesthetize the rat pup according to approved institutional animal care and use committee (IACUC) protocols.
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Apply a topical anesthetic to the eye.
-
-
Injection Procedure:
Protocol 2: Intraperitoneal Administration in a Mouse Model
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Preparation of this compound Suspension:
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Prepare a suspension of this compound in a suitable vehicle such as gelofusine.[5] The concentration should be calculated to deliver the desired dose (e.g., 100 mg/kg) in an appropriate injection volume (e.g., 100-200 µL).
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Ensure the suspension is uniform by vigorous shaking or vortexing immediately before injection.
-
-
Animal Handling:
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Properly restrain the mouse.
-
-
Injection Procedure:
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Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
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Inject the this compound suspension into the peritoneal cavity.
-
-
Post-injection Monitoring:
Visualizations
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic and genetic manipulation of MMP-2 and -9 affects retinal neovascularization in rodent models of OIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
Ro 31-9790 degradation in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase (MMP) inhibitor, Ro 31-9790. The information provided is intended to assist in identifying and resolving potential issues related to the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound has been stored for a while. How can I be sure it is still active?
A1: The stability of this compound in solution is critical for reliable experimental results. Stock solutions are best stored at low temperatures and protected from light. If you suspect degradation, it is advisable to prepare a fresh stock solution. For critical experiments, consider qualifying the new stock solution by testing its activity in a well-established assay and comparing it to previous batches.
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A2: Reduced potency can be due to several factors. Firstly, confirm the accuracy of your dilutions. Secondly, consider the stability of this compound in your culture medium. The hydroxamate functional group in this compound can be susceptible to hydrolysis, especially in acidic or basic aqueous environments. The presence of esterases in serum-containing media may also contribute to degradation. It is recommended to add the inhibitor to the culture medium immediately before starting the experiment.
Q3: Are there any known incompatibilities of this compound with common laboratory plastics or solvents?
A3: While specific incompatibility studies for this compound are not widely published, it is good laboratory practice to use high-quality, inert materials such as polypropylene (B1209903) or glass for storage and handling of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. Ensure the DMSO is of high purity and anhydrous to prevent water-catalyzed degradation.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that degradation of this compound is impacting your experimental outcomes, the following guide provides a systematic approach to investigate and mitigate the issue.
Visualizing the Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by this compound degradation.
Potential Degradation Pathways
The chemical structure of this compound contains functional groups, primarily the hydroxamic acid and amide bonds, that are susceptible to degradation under certain experimental conditions.
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and storing stock solutions of this compound to minimize degradation.
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, high-quality polypropylene microcentrifuge tubes
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Calibrated pipettes and sterile tips
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.
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Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
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Protect the stock solutions from light by storing them in an opaque container or a dark freezer.
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When using a frozen aliquot, thaw it quickly at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Objective: To intentionally degrade this compound under controlled stress conditions and analyze the resulting mixture to identify degradation products and understand degradation pathways.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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Water bath or incubator
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UV light source
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
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For each stress condition, mix the this compound working solution with the stressor in a 1:1 ratio.
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Include a control sample (this compound working solution with no stressor) stored under ambient conditions.
-
-
Stress Conditions:
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Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for a specified time.
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Oxidation: Mix with 3% H₂O₂ and keep at room temperature for a specified time.
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Thermal Degradation: Incubate the working solution at a high temperature (e.g., 80°C) for a specified time.
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Photodegradation: Expose the working solution to a UV light source for a specified duration.
-
-
Sample Analysis:
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At each time point, take an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (see below for development guidelines).
-
-
Data Evaluation:
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Compare the chromatograms of the stressed samples with the control sample.
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Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
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Calculate the percentage of degradation.
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Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products generated during forced degradation studies.
General Approach:
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Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
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Method Development:
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Start with a gradient elution to get an initial separation profile of the stressed samples.
-
Optimize the gradient, mobile phase composition, pH, and flow rate to achieve good resolution between the parent peak and all degradation product peaks.
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The final method should be able to quantify the parent compound and detect all major degradation products.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Protection |
| -80°C | Up to 6 months | Protect from light, store under nitrogen |
| -20°C | Up to 1 month | Protect from light, store under nitrogen |
Data compiled from publicly available supplier information.
Table 2: Example Conditions for a Forced Degradation Study of this compound
| Stress Condition | Stressor | Temperature | Duration (example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | None | 80°C | 24, 48, 72 hours |
| Photolytic | UV Light | Room Temperature | 24, 48, 72 hours |
These are suggested starting conditions and may need to be optimized based on the observed stability of the compound.
Technical Support Center: Ro 31-9790 and DMSO in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the metalloproteinase inhibitor Ro 31-9790 and its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and other related enzymes known as "a disintegrin and metalloproteinases" (ADAMs). It functions by chelating the zinc ion essential for the catalytic activity of these enzymes. A key target of this compound is ADAM17, also known as TNF-α converting enzyme (TACE), which is responsible for the shedding of various cell surface proteins, including L-selectin and TNF-α.
Q2: Why is DMSO used as a solvent for this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for introducing this compound to cells in culture.[1]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
It is crucial to maintain the final DMSO concentration in your cell culture medium as low as possible, ideally at or below 0.5%.[2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] However, sensitivity to DMSO is highly cell-line dependent, with primary cells often being more sensitive.[3] We strongly recommend performing a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce unacceptable levels of toxicity or off-target effects.
Q4: What are the potential off-target effects of DMSO on my cells?
DMSO is not biologically inert and can have direct effects on cells, which may confound experimental results.[1] Documented effects include alterations in cell growth and viability, induction of cell differentiation, changes in gene expression, and interference with cellular signaling pathways.[1] Therefore, a vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) is an essential component of your experimental design.
Q5: How should I prepare and store my this compound stock solution in DMSO?
For in vitro studies, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[4] To avoid issues with hygroscopic DMSO, it is recommended to use a fresh, unopened vial of DMSO for preparing your stock solution.[4] Once prepared, the stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[4][5]
Troubleshooting Guides
Problem 1: High background or inconsistent results in my assay.
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Possible Cause: Inconsistent final DMSO concentrations across wells.
-
Solution: Ensure that the final concentration of DMSO is identical in all wells, including the vehicle control. This is best achieved by preparing a serial dilution of your compound in DMSO and then adding a consistent, small volume of each dilution to the assay wells.[1]
-
-
Possible Cause: High autofluorescence from media or reagents.
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Solution: Use phenol (B47542) red-free media and reduce the serum concentration if possible. Wash cells with phosphate-buffered saline (PBS) before starting the assay.[6]
-
-
Possible Cause: Contaminated reagents or media.
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Solution: Use fresh, high-purity reagents and filter-sterilize all solutions.[6]
-
Problem 2: My compound (this compound) precipitates out of solution when added to the cell culture medium.
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Possible Cause: Poor solubility of the compound in the aqueous environment of the culture medium.
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Solution:
-
Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, for compounds with poor aqueous solubility, you may need to test slightly higher concentrations. Always include a vehicle control to assess the effects of DMSO alone.[7]
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound stock. Adding a cold solution can decrease solubility.[7]
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Method of Addition: Prepare an intermediate dilution of your compound in pre-warmed media with vigorous mixing before adding it to the cells.[7]
-
Sonication: Briefly sonicating the diluted compound in the final culture medium before adding it to the cells can help improve dissolution.[7]
-
-
Problem 3: The vehicle control (DMSO only) shows significant cytotoxicity.
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Possible Cause: The DMSO concentration is too high for your specific cell line.
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Solution: Perform a DMSO dose-response experiment (a DMSO tolerance assay) to determine the highest non-toxic concentration for your cells. If possible, lower the final DMSO concentration in your assay by preparing a more concentrated stock solution of this compound.[1]
-
-
Possible Cause: Prolonged exposure to DMSO.
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Solution: The negative effects of DMSO on cell viability can be time-dependent.[8] Consider reducing the incubation time of your experiment if feasible.
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Problem 4: Unexpected or off-target effects are observed.
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Possible Cause: this compound, as a broad-spectrum inhibitor, may have effects beyond the intended target.
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Solution: Be aware of the known off-target effects of this compound. For example, while it inhibits L-selectin shedding, it may also affect the processing of other cell surface proteins. Cross-reference your results with literature on the known activities of this compound.
-
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Possible Cause: Synergistic cytotoxicity between DMSO and the experimental compound.
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Solution: In some cases, DMSO can exhibit synergistic cytotoxicity with certain compounds.[9][10] This means the combined effect is greater than the sum of their individual effects. A careful dose-response analysis of both DMSO and this compound is necessary to identify and understand such interactions.
-
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal cytotoxic effects.[3] | Ideal for most applications, especially with sensitive or primary cells. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines.[3] | A common working range, but a DMSO tolerance test is still recommended. |
| 0.5% - 1.0% | May induce stress responses and some cytotoxicity in certain cell lines.[3] | Use with caution and only after thorough validation with your specific cell type. |
| > 1.0% | Often leads to significant cytotoxicity and can dissolve cell membranes.[3] | Generally not recommended for cell-based assays. |
Table 2: Summary of DMSO Cytotoxicity in Various Cancer Cell Lines (24h Exposure)
| Cell Line | DMSO Concentration Showing >30% Viability Reduction |
| HepG2 (Liver) | 2.5%[11] |
| Huh7 (Liver) | 1.25% |
| HT29 (Colon) | 1.25% |
| SW480 (Colon) | 1.25% |
| MCF-7 (Breast) | 0.625% |
| MDA-MB-231 (Breast) | 1.25% |
Note: This table is adapted from a study on the cytotoxic effects of DMSO alone.[11] The presence of this compound could potentially alter these values. A specific dose-response curve for your experimental conditions is always recommended.
Experimental Protocols
Protocol 1: DMSO Tolerance Assay (MTT Assay)
This protocol is designed to determine the maximum concentration of DMSO that is non-toxic to your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.01% to 5% (v/v). Also, prepare a medium-only control (untreated).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that does not cause a significant reduction in cell viability (e.g., less than 10-20%) is considered the maximum tolerable concentration for your experiments.
Protocol 2: General Protocol for Cell Treatment with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed cells in the appropriate culture plates or flasks and allow them to reach the desired confluency.
-
Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control, and that it is below the maximum tolerated concentration determined from your DMSO tolerance assay.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration used for the this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
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Incubation: Incubate the cells for the desired experimental duration.
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Downstream Analysis: Proceed with your intended downstream assays (e.g., cell viability assay, western blot, flow cytometry, etc.).
Mandatory Visualizations
Caption: Workflow for cell-based experiments using this compound.
Caption: Inhibition of L-selectin shedding by this compound.
Caption: MMP-2 signaling in proliferation and its inhibition.
References
- 1. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 2. mabtech.com [mabtech.com]
- 3. ADAM17 activity and other mechanisms of soluble L-selectin production during death receptor-induced leukocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Interpreting unexpected results with Ro 31-9790
Welcome to the technical support center for Ro 31-9790. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this broad-spectrum matrix metalloproteinase (MMP) inhibitor. Unexpected experimental outcomes can arise, and this guide is intended to help you interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, hydroxamate-based competitive inhibitor of matrix metalloproteinases (MMPs).[1][2] It functions by chelating the active-site zinc ion within the catalytic domain of MMPs, thereby preventing them from degrading extracellular matrix (ECM) components and other protein substrates.[1][3] Its broad-spectrum activity means it can inhibit multiple MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14.[3]
Q2: I am using this compound to inhibit cancer cell invasion by targeting MMP-2 and MMP-9, but I am observing effects on immune cell trafficking. Is this a known off-target effect?
A2: This is a well-documented effect of this compound that may be considered "unexpected" if your primary focus is on ECM degradation. This compound is a potent inhibitor of L-selectin shedding.[4][5] L-selectin is a cell adhesion molecule on the surface of lymphocytes that is crucial for their migration from the bloodstream into lymph nodes.[4] The shedding of L-selectin is mediated by a membrane-bound metalloproteinase (a member of the ADAM family, which can also be inhibited by broad-spectrum MMP inhibitors). By inhibiting this shedding, this compound can alter lymphocyte migration patterns, which may impact inflammatory responses and immune cell infiltration in your experimental model.[4][6]
A3: While the canonical role of MMPs is in matrix remodeling, some MMPs, like MMP-2, can act as autocrine growth factors.[1] In human airway smooth muscle cells, for instance, autocrine production of MMP-2 is required for proliferation in response to various mitogens.[1] By inhibiting MMP-2, this compound can lead to a significant reduction in cell proliferation.[1] Therefore, if your cell type relies on MMP activity for proliferation, you may observe anti-proliferative effects with this compound treatment.
Q4: I am not seeing the expected level of inhibition of gelatinase activity in my zymography experiments, even at effective concentrations of this compound. Why might this be?
A4: This can be a perplexing result. One possibility is that the inhibitor is not effectively reaching its target in your specific experimental setup. However, it has been reported that even when this compound effectively inhibits biological processes downstream of MMPs (like macrophage invasion and myelin preservation in nerve injury models), this inhibition may not be detectable by zymography.[7] This could be due to the reversible nature of the inhibitor or the specific conditions of the zymography assay that may interfere with the inhibitor-enzyme interaction. It is crucial to have a functional readout in addition to zymography to confirm the inhibitor's efficacy in your system.
Troubleshooting Guides
Issue 1: Unexpected Effects on Cell Adhesion and Migration
Symptoms:
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Altered leukocyte rolling or adhesion in in vitro flow chamber assays.
-
Changes in lymphocyte distribution in vivo.
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Unexpected effects on cell-cell or cell-matrix interactions that are not directly related to ECM degradation.
Possible Cause:
-
Inhibition of L-selectin shedding from the surface of leukocytes.[4][8] this compound is known to block the metalloproteinase responsible for this shedding, leading to higher levels of L-selectin on the cell surface.[4]
Troubleshooting Steps:
-
Confirm L-selectin Expression: Use flow cytometry to measure the surface levels of L-selectin on your cells of interest (e.g., lymphocytes, neutrophils) with and without this compound treatment. An increase in surface L-selectin in the presence of the inhibitor would support this mechanism.
-
Use a More Selective Inhibitor: If the effects on L-selectin are confounding your results, consider using an MMP inhibitor with greater selectivity for the specific MMPs you are targeting, and which has been shown not to inhibit L-selectin shedding.
-
Control Experiments: Design control experiments to specifically assess the contribution of L-selectin to your observed phenotype. This could involve using L-selectin blocking antibodies.
Issue 2: Lack of Expected Efficacy in Blocking Cell Invasion or Tissue Remodeling
Symptoms:
-
No significant change in cancer cell invasion through Matrigel.
-
Minimal effect on tissue remodeling in your model system.
Possible Causes:
-
Redundancy of Proteases: The biological process you are studying may not be solely dependent on MMPs. Other classes of proteases, such as serine proteases, may be compensating for the inhibition of MMPs.
-
Insufficient Inhibitor Concentration or Bioavailability: The concentration of this compound may not be optimal for your specific cell type or in vivo model.
-
Post-translational Activation of MMPs: MMPs are often secreted as inactive zymogens (pro-MMPs) and require activation. Your system may have a high rate of pro-MMP activation that overcomes the inhibitory effect.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your system.
-
Assess Other Protease Activity: Use broad-spectrum inhibitors for other protease classes (e.g., serine protease inhibitors) to see if they have an effect, either alone or in combination with this compound.
-
Measure MMP Expression and Activation: Use techniques like Western blotting or qPCR to assess the expression levels of relevant MMPs and their activators (e.g., MT1-MMP for pro-MMP-2 activation).
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 10 |
| MMP-2 | 8 |
| MMP-3 | 700 |
| MMP-14 | 1.9 |
Data summarized from available literature.[3] IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Assessment of L-selectin Shedding Inhibition
-
Cell Preparation: Isolate primary leukocytes (e.g., lymphocytes or neutrophils) or use a suitable cell line expressing L-selectin.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1-30 µM) or vehicle control for 30-60 minutes at 37°C.[8]
-
Stimulation of Shedding: Induce L-selectin shedding using a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or a relevant chemokine.
-
Flow Cytometry Analysis: Stain the cells with a fluorescently labeled anti-L-selectin antibody and analyze by flow cytometry to quantify the amount of L-selectin remaining on the cell surface.
-
Data Interpretation: A higher mean fluorescence intensity in the this compound-treated samples compared to the vehicle control indicates inhibition of L-selectin shedding.
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Culture: Plate cells (e.g., human airway smooth muscle cells) in a multi-well plate and allow them to adhere and reach a desired confluency.[9]
-
Growth Arrest: Synchronize the cells by serum starvation for 24-48 hours.[9]
-
Treatment: Treat the cells with a mitogen (e.g., FBS, PDGF, or thrombin) in the presence or absence of different concentrations of this compound.[1][9]
-
Proliferation Measurement: After a suitable incubation period (e.g., 24-72 hours), assess cell proliferation using a standard method such as:
-
Thymidine Incorporation Assay: Pulse the cells with [³H]thymidine and measure its incorporation into DNA.[1]
-
Cell Counting: Directly count the number of cells using a hemocytometer or an automated cell counter.[1]
-
MTT or WST-1 Assay: Measure the metabolic activity of the cells as an indicator of cell viability and proliferation.
-
-
Data Analysis: Compare the proliferation rates in the this compound-treated groups to the control group stimulated with the mitogen alone.
Visualizations
Caption: Expected vs. Unexpected pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. atsjournals.org [atsjournals.org]
- 6. L-Selectin Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.physiology.org [journals.physiology.org]
Non-specific binding of Ro 31-9790 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the broad-spectrum metalloproteinase inhibitor, Ro 31-9790. The following information addresses potential issues related to non-specific binding and other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). It is considered a broad-spectrum or non-specific MMP inhibitor because it targets several members of the MMP family.[1][2][3] It also inhibits ADAM17 (TACE), the enzyme responsible for L-selectin shedding.[1][4] Its primary utility in research is to inhibit MMP activity to study their roles in various biological processes, including cell migration, tissue remodeling, and inflammation.[1][2]
Q2: What does "non-specific" refer to in the context of this compound?
In the literature, "non-specific" when referring to this compound typically describes its activity profile against multiple MMPs, rather than being selective for a single MMP.[2] However, in an experimental context, "non-specific binding" can also refer to the compound binding to unintended targets or surfaces in an assay, such as plasticware or unrelated proteins, which can lead to erroneous results. This guide will help you troubleshoot this latter type of non-specific binding.
Q3: What are the reported IC50 values for this compound against various metalloproteinases?
The half-maximal inhibitory concentration (IC50) for this compound varies depending on the specific MMP and the assay conditions. It is crucial to determine the IC50 empirically for your specific assay conditions. Below is a summary of reported IC50 values from the literature.
| Target Enzyme | Reported IC50 (nM) | Reference |
| MMP-1 (Interstitial Collagenase) | 2 - 10 | [1][5] |
| MMP-2 (Gelatinase A) | 8 | [5] |
| MMP-3 (Stromelysin 1) | 700 | [5] |
| MMP-8 (Neutrophil Collagenase) | 2 - 200 | [1] |
| MMP-9 (Gelatinase B) | 4.3 | [5] |
| MT1-MMP (MMP-14) | 1.9 | [5] |
| MT4-MMP (MMP-17) | 2 - 200 | [1] |
| ADAM17 (TACE) | - | [1] |
Note: The IC50 for ADAM17 is not consistently reported in nanomolar terms in the provided search results, but this compound is widely used to inhibit its activity.[1][4]
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Issue 1: High Variability Between Replicate Wells
High variability in results can be a sign of inconsistent interactions of the compound with the assay components.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound is typically dissolved in an organic solvent like DMSO.[6] High final concentrations in aqueous assay buffers may lead to precipitation. Visually inspect for precipitates. Determine the solubility of this compound in your final assay buffer. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[7] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and other reagents.[8] Avoid using the outer wells or fill them with buffer or water to maintain humidity.[8] |
| Inadequate Mixing | Ensure all components are thoroughly mixed before and after the addition of this compound to avoid concentration gradients. |
Issue 2: Inconsistent IC50 Values
Fluctuations in the calculated IC50 value for this compound can be frustrating and may indicate underlying issues with non-specific interactions.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the MMP enzyme is active and used at a consistent concentration. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Substrate Quality | The purity and integrity of the substrate are critical. If using a peptide substrate, ensure it has the correct sequence and purity. |
| ATP Concentration (if applicable) | While this compound is not a kinase inhibitor, in cell-based assays where MMP activity is linked to signaling pathways that consume ATP, the cellular energy state can be a factor. This is less of a concern for in vitro MMP assays. |
| Non-Specific Binding to Assay Surfaces | This compound may adsorb to the surfaces of microplates or pipette tips. To mitigate this, consider using low-binding plastics. Pre-incubating plates with a blocking agent like BSA may also help.[9][10] |
Issue 3: Control Experiments Yield Unexpected Results
Control failures are a clear indication of a problem with the assay itself, potentially due to non-specific effects of the compound.
| Potential Cause | Troubleshooting Step |
| Compound Interference with Detection Method | This compound may have intrinsic fluorescence or quenching properties that interfere with fluorescence-based assays.[11] Run a control experiment with the compound and the detection reagents in the absence of the enzyme to check for interference. |
| Non-Specific Inhibition | The compound might inhibit the enzyme through mechanisms other than direct competitive binding, such as by chelating necessary metal ions (though as a hydroxamate, it is designed to chelate the zinc in the MMP active site).[5][12] Ensure your assay buffer has the appropriate concentration of required cofactors like Zn2+ and Ca2+. |
| Off-Target Effects in Cell-Based Assays | In a cellular context, the observed phenotype may be a result of this compound acting on multiple targets beyond the MMP of interest.[7] Consider using a structurally different MMP inhibitor as a control to see if the same effect is observed. |
Experimental Protocols
Protocol 1: Assessing Compound Interference in a Fluorescence-Based MMP Assay
This protocol helps determine if this compound directly interferes with the fluorescent signal in your assay.
-
Prepare Reagents:
-
Assay Buffer
-
Fluorescent MMP substrate
-
This compound at various concentrations
-
Positive control inhibitor (if available)
-
DMSO (or other solvent for this compound)
-
-
Assay Setup (in a microplate):
-
Well 1 (No Compound Control): Assay Buffer + Substrate + DMSO
-
Well 2 (Compound Control): Assay Buffer + Substrate + this compound (at highest concentration)
-
Well 3 (Buffer Blank): Assay Buffer only
-
Well 4 (Compound Blank): Assay Buffer + this compound (at highest concentration)
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 30 minutes at 37°C).
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Analysis:
-
If the signal in Well 2 is significantly different from Well 1, this compound may be quenching or enhancing the fluorescence of the substrate.
-
If the signal in Well 4 is significantly different from Well 3, the compound itself may be fluorescent.
-
Protocol 2: Mitigating Non-Specific Binding with Blocking Agents
This protocol describes how to use Bovine Serum Albumin (BSA) and a non-ionic surfactant to reduce non-specific binding of this compound.[9][10]
-
Prepare Modified Assay Buffers:
-
Buffer A (Standard): Your regular assay buffer.
-
Buffer B (BSA): Assay buffer supplemented with 0.1% (w/v) BSA.
-
Buffer C (Tween-20): Assay buffer supplemented with 0.01% (v/v) Tween-20.
-
Buffer D (BSA + Tween-20): Assay buffer with both 0.1% BSA and 0.01% Tween-20.
-
-
Experimental Setup:
-
Run your standard MMP inhibition assay in parallel using each of the four buffers.
-
Ensure that this compound is diluted in the corresponding modified buffer.
-
-
Analysis:
-
Compare the IC50 curves obtained with each buffer.
-
A more consistent and potentially right-shifted IC50 curve in the presence of BSA or Tween-20 may indicate that non-specific binding was reduced. BSA can block non-specific protein-protein interactions, while Tween-20 can disrupt hydrophobic interactions with plastic surfaces.[9][10]
-
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Ro-31-9790 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of Na+/H+ exchanger enhances low pH-induced L-selectin shedding and β2-integrin surface expression in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. journals.physiology.org [journals.physiology.org]
Technical Support Center: Controlling for Off-Target Effects of Ro 31-9790
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for potential off-target effects of the compound Ro 31-9790. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is primarily characterized in scientific literature as a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs)[1][2]. It is a synthetic metalloproteinase inhibitor[3] and has been used in studies to investigate the roles of MMPs in various biological processes, such as retinal neovascularization[1][2].
Q2: Are there known off-target kinase effects for this compound?
While the primary targets of this compound are well-established as MMPs, its comprehensive kinase selectivity profile is not widely documented in the public domain. It is crucial for researchers to empirically determine the potential for off-target kinase effects within the context of their specific experimental system. It is important not to confuse this compound with the structurally related compound Ro 31-8220 , which is a well-known protein kinase C (PKC) inhibitor with a distinct profile of off-target kinase inhibition, including activity against MAPKAP-K1b (RSK), MSK1, S6K1, and GSK3β[4][5].
Q3: Why is it important to control for off-target effects?
Q4: What are the general strategies to identify and control for off-target effects of a small molecule inhibitor like this compound?
Several key strategies can be employed:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to determine its selectivity. This is a direct method to identify any potential off-target kinase interactions.
-
Use of Structurally Unrelated Inhibitors: Employing a second inhibitor with a different chemical scaffold that targets the same primary protein (in this case, a different class of MMP inhibitor) can help confirm that the observed phenotype is due to on-target inhibition. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Genetic Approaches (Target Knockout/Knockdown): The most rigorous method to validate an on-target effect is to use techniques like CRISPR-Cas9 to knock out the gene encoding the primary target. If the inhibitor no longer produces the phenotype in the knockout cells, it strongly suggests the effect is on-target.
-
Rescue Experiments: In this approach, a version of the target protein that is resistant to the inhibitor is introduced into the cells. If the inhibitor's effect is reversed, it confirms on-target activity.
-
Dose-Response Analysis: A clear dose-response relationship for the intended target can provide evidence for on-target activity. However, off-target effects can also be dose-dependent, so this should be interpreted with caution and in conjunction with other methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype observed with this compound. | The phenotype may be due to an off-target effect, potentially on an unknown kinase or other protein. | 1. Perform a kinome-wide selectivity screen to identify potential kinase off-targets.2. Use a structurally unrelated MMP inhibitor to see if the phenotype is recapitulated.3. If a specific off-target kinase is identified, use a selective inhibitor for that kinase to see if it produces the same phenotype. |
| Observed effect does not align with the known function of MMPs. | The effect could be mediated by an off-target kinase signaling pathway. | 1. Conduct phosphoproteomics analysis to identify changes in cellular signaling pathways upon treatment with this compound.2. Validate any identified signaling changes using pathway-specific inhibitors or activators. |
| High levels of cytotoxicity at concentrations required for MMP inhibition. | Cytotoxicity may be due to inhibition of an essential off-target kinase or other protein. | 1. Perform a cell viability assay with a panel of cell lines.2. Compare the cytotoxic profile of this compound with that of other, more specific MMP inhibitors.3. If an off-target is suspected, test for cytotoxicity in cells where the potential off-target has been knocked out. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 10 µM down to 1 nM).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. These services typically cover a significant portion of the human kinome.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP in a suitable reaction buffer.
-
Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include appropriate controls: a no-inhibitor (vehicle) control and a known inhibitor for each kinase as a positive control.
-
Reaction and Detection: Incubate the plates at the optimal temperature for the kinases (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control for each kinase. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for any kinases that show significant inhibition.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of this compound on specific kinase signaling pathways within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and grow to a suitable confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for a phosphorylated form of a protein of interest (e.g., phospho-ERK, phospho-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins. Normalize these values to a loading control (e.g., total protein, β-actin, or GAPDH) to determine the relative change in protein phosphorylation upon treatment with this compound.
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Conceptual diagram of on-target vs. potential off-target effects of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating Ro 31-9790's Inhibition of MMP Activity: A Comparative Guide
For researchers and professionals in drug development, accurately validating the inhibitory activity of compounds like Ro 31-9790 against matrix metalloproteinases (MMPs) is a critical step. This guide provides a comparative analysis of this compound with other broad-spectrum MMP inhibitors, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Broad-Spectrum MMP Inhibitors
This compound is a synthetic hydroxamate-based inhibitor that demonstrates broad-spectrum activity against various MMPs.[1][2] To objectively assess its efficacy, a comparison of its half-maximal inhibitory concentrations (IC50) with other well-characterized MMP inhibitors such as Batimastat (BB-94) and Marimastat (BB-2516) is presented below. The data indicates that while all three are potent inhibitors, their specificity profiles against different MMPs vary.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| This compound | 10[1] | 8[1] | 700[1] | - | 1.9[1] |
| Batimastat (BB-94) | 3 | 4 | 20 | 4 | - |
| Marimastat (BB-2516) | 5 | 6 | 230 | 3 | 9 |
Note: IC50 values can vary depending on the experimental conditions, such as substrate and enzyme source. Data presented here is compiled from various sources for comparative purposes.
Mechanism of Inhibition
Hydroxamate-based inhibitors like this compound, Batimastat, and Marimastat function by chelating the active site zinc ion within the MMP catalytic domain. This interaction blocks the binding of the natural substrate and thereby inhibits the enzyme's proteolytic activity.
References
Confirming the In Vivo Efficacy of Ro 31-9790: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously evaluating the in vivo efficacy of a compound is a critical step in preclinical assessment. This guide provides a comprehensive framework for confirming the efficacy of Ro 31-9790, a compound with a complex pharmacological profile. We will objectively compare its performance with alternative inhibitors, provide detailed experimental protocols, and present supporting data to aid in the design and interpretation of in vivo studies.
This compound has been characterized as both a broad-spectrum matrix metalloproteinase (MMP) inhibitor and a pan-Protein Kinase C (PKC) inhibitor.[1][2][3][4] This dual activity necessitates carefully designed experiments with appropriate controls to dissect its mechanism of action in a given biological context. While historically used in a variety of research settings, its utility is often compared to more modern, selective agents.
Mechanism of Action: A Dual Inhibitor Profile
This compound acts as an ATP-competitive inhibitor of PKC isoforms and a zinc-chelating inhibitor of MMPs.[4][5] Understanding its activity against both target families is crucial for interpreting experimental outcomes.
Protein Kinase C (PKC) Inhibition: PKC enzymes are key nodes in signaling pathways that control cell proliferation, differentiation, and apoptosis. Pan-PKC inhibitors like this compound block the activity of multiple PKC isoforms.[4]
Matrix Metalloproteinase (MMP) Inhibition: MMPs are endopeptidases involved in the degradation of the extracellular matrix, a process essential for tissue remodeling, angiogenesis, and tumor metastasis.[5][6]
Below is a diagram illustrating the canonical PKC signaling pathway and the point of inhibition for pan-PKC inhibitors.
Comparative Inhibitor Potency
The choice of an inhibitor should be guided by its potency and selectivity for the target of interest. The following tables summarize the inhibitory concentrations (IC50) of this compound and comparable agents against various PKC and MMP isoforms.
Table 1: Comparison of Pan-PKC Inhibitor Activity
| Inhibitor | PKCα (IC50) | PKCβI (IC50) | PKCβII (IC50) | PKCγ (IC50) | PKCε (IC50) | Reference |
|---|---|---|---|---|---|---|
| Ro 31-8220 | 5 nM | 24 nM | 14 nM | 27 nM | 24 nM | [7] |
| Sotrastaurin (AEB071) | 0.95 nM (Ki) | 0.64 nM (Ki) | - | - | 1.8-3.2 µM (Ki) | [8] |
| Go 6983 | 7 nM | 7 nM | - | 6 nM | - | [7] |
| Staurosporine | 2 nM | - | - | 5 nM | 73 nM |[7] |
Note: this compound is structurally related to Ro 31-8220 with a similar inhibitory profile against PKC isoforms.[4]
Table 2: Comparison of MMP Inhibitor Activity
| Inhibitor | Target MMPs | Key Feature | In Vivo Model Application | Reference |
|---|---|---|---|---|
| This compound | Broad-spectrum | Dual PKC/MMP inhibitor | Retinal Neovascularization, Arthritis | [1][9] |
| AG3340 | MMP-2, MMP-9 | Selective | Retinal Neovascularization | [1] |
| DPC-A37668 | MMP-2 | Highly Selective | Retinal Neovascularization | [1] |
| Trocade | MMP-1, -8, -13 | Collagenase Selective | Arthritis |[9] |
Experimental Protocols for In Vivo Efficacy
Confirming efficacy in vivo requires robust and well-controlled experimental models. The tumor xenograft model is a gold standard for assessing anti-cancer activity.[10]
Key Experiment: Human Tumor Xenograft Model
This protocol outlines the essential steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[11][12]
1. Cell Line Selection and Preparation:
-
Selection: Choose a human cancer cell line relevant to the hypothesis being tested. Ensure the cell line is well-characterized and tested for pathogens.[12][13]
-
Culture: Maintain cells in the recommended medium and harvest during the exponential growth phase (80-90% confluency).[12]
-
Preparation: Resuspend harvested cells in a sterile, serum-free medium or saline (e.g., HBSS) at the desired concentration. Co-injection with an extracellular matrix like Matrigel can improve tumor engraftment.[11][14]
2. Animal Handling and Tumor Implantation:
-
Animals: Use immunocompromised mice (e.g., athymic nude or NSG mice), approximately 6-8 weeks old.[14] Allow at least one week for acclimatization.[11]
-
Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of the mouse.[11]
3. Tumor Monitoring and Group Randomization:
-
Measurement: Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (W² x L) / 2.[11]
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[11][12]
4. Drug Formulation and Administration:
-
Vehicle: Prepare a sterile and non-toxic vehicle for this compound and any comparator drugs.
-
Dosing: The dose and schedule should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV).[11] this compound has shown oral bioavailability in rats.[9]
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Selective PKC Inhibitor (e.g., Sotrastaurin)
-
Group 4: Selective MMP Inhibitor (if relevant to hypothesis)
-
Group 5: Positive Control (Standard-of-care chemotherapy)
-
5. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Continue measuring tumor volume throughout the study.[11]
-
Body Weight: Monitor mouse body weight 2-3 times per week as a general indicator of toxicity.[11]
-
Clinical Observations: Record any signs of adverse effects.[11]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specified size, or after a fixed duration. Tumors are then excised for further analysis.
Key Experiment: Pharmacodynamic (PD) Analysis
To confirm that this compound is engaging its intended target (PKC) in the tumor tissue.[15][16]
1. Tissue Collection: At the study endpoint (or at specific time points post-dose), excise tumors from a subset of animals in each group. 2. Sample Preparation: Flash-freeze a portion of the tumor for Western blot analysis and fix the other portion in formalin for immunohistochemistry (IHC). 3. Western Blotting:
-
Prepare protein lysates from the frozen tumor samples.
-
Probe membranes with primary antibodies against the phosphorylated (active) form of a known downstream PKC substrate and the total protein for that substrate.
-
A reduction in the ratio of phosphorylated to total protein in the this compound-treated group compared to the vehicle control would indicate target engagement. 4. Immunohistochemistry (IHC):
-
Stain paraffin-embedded tumor sections with the same phospho-specific antibodies to visualize the inhibition of PKC signaling within the tumor microenvironment.
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Data Presentation and Comparison
Quantitative data from in vivo studies should be clearly summarized to allow for objective comparison.
Table 3: Example In Vivo Efficacy Data for MMP Inhibitors
| Compound | Model | Administration | Result | Reference |
|---|---|---|---|---|
| This compound | Rat Retinopathy of Prematurity | Intravitreal | 78-82% inhibition of neovascularization | [1] |
| AG3340 | Rat Retinopathy of Prematurity | Intravitreal | 65% inhibition of neovascularization | [1] |
| DPC-A37668 | Rat Retinopathy of Prematurity | Intravitreal | 52% inhibition of neovascularization |[1] |
This table illustrates how data can be presented; a similar table should be constructed for anti-cancer xenograft studies, with "Result" columns for Tumor Growth Inhibition (TGI) (%) and statistical significance (p-value).
Logical Comparison: Choosing the Right Tool
Given its dual activity, using this compound requires careful consideration. A more modern, selective inhibitor like Sotrastaurin may be a better tool for specifically probing PKC function, while this compound might be considered when a broader inhibitory profile is hypothesized to be beneficial.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BiTE® Xenograft Protocol [protocols.io]
- 15. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Ro 31-9790 and GM6001 in Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent MMP Inhibitors
Cell migration is a fundamental process implicated in a myriad of physiological and pathological events, from embryonic development and wound healing to cancer metastasis. A critical family of enzymes facilitating this process is the matrix metalloproteinases (MMPs), which remodel the extracellular matrix (ECM), a key barrier to cell movement. Consequently, MMP inhibitors have become invaluable tools in studying and potentially controlling cell migration. This guide provides a detailed comparison of two widely used, broad-spectrum MMP inhibitors: Ro 31-9790 and GM6001 (also known as Ilomastat or Galardin).
At a Glance: this compound vs. GM6001
| Feature | This compound | GM6001 (Ilomastat) |
| Type of Inhibitor | Synthetic, hydroxamic acid-based MMP inhibitor[1][2] | Potent, broad-spectrum hydroxamic acid-based MMP inhibitor[3][4][5] |
| Primary Targets | Various MMPs including MMP-1, -2, -3, -8, -9, -14, -17, and ADAM17[2][6] | A wide range of MMPs including MMP-1, -2, -3, -7, -8, -9, -12, -14, -26, and some ADAMs[5][7] |
| Potency | Generally potent, with IC50 values in the nanomolar to low micromolar range for various MMPs[6] | Highly potent, with Ki and IC50 values typically in the low nanomolar range for many MMPs[5][7] |
Quantitative Inhibitory Profiles
The efficacy of an MMP inhibitor is defined by its inhibitory concentration (IC50) or inhibition constant (Ki) against specific MMPs. A lower value indicates greater potency. The following table summarizes the reported inhibitory activities of this compound and GM6001 against a panel of MMPs.
| MMP Target | This compound (IC50/Ki) | GM6001 (Ilomastat) (IC50/Ki) |
| MMP-1 (Collagenase-1) | 10 nM (IC50)[8][9] | 0.4 nM (Ki)[5] |
| MMP-2 (Gelatinase-A) | 8 nM (IC50)[8][9] | 0.5 nM (Ki)[5] |
| MMP-3 (Stromelysin-1) | 700 nM (IC50)[8][9] | 27 nM (Ki)[5] |
| MMP-7 (Matrilysin) | Not widely reported | 3.7 nM (IC50) |
| MMP-8 (Collagenase-2) | 2-200 nM (IC50 range)[6] | 0.1 nM (Ki)[5] |
| MMP-9 (Gelatinase-B) | 2-200 nM (IC50 range)[6] | 0.2 nM (Ki)[5] |
| MMP-14 (MT1-MMP) | 1.9 nM (IC50)[8][9] | 13.4 nM (Ki) |
Note: IC50 and Ki values can vary between studies depending on the assay conditions.
Performance in Migration Studies: A Direct Comparison
A study by Mackarel et al. (1999) provides a direct comparison of this compound and GM6001 in a neutrophil transendothelial migration model.[10] In this study, human pulmonary artery endothelial cells (HPAECs) were grown to form a monolayer on Transwell inserts. Neutrophils were then added to the upper chamber, and their migration towards the chemoattractant FMLP in the lower chamber was assessed.
Key Findings:
-
Neither GM6001 (at 10 µM) nor this compound (at 30 µM) significantly inhibited the migration of neutrophils across the endothelial cell barrier.[10]
-
This lack of inhibition was observed even though the concentrations of the inhibitors used were sufficient to completely inhibit the activity of MMP-9 released by the neutrophils.[10]
Quantitative Data from Other Migration Studies:
While the direct comparison in neutrophils showed limited efficacy, other studies have demonstrated the anti-migratory effects of GM6001 in different cell types.
| Cell Type | Assay | GM6001 Concentration | Observed Effect |
| Muscle-derived stem cells | Single-cell migration tracking | 2.5 µM and 25 µM | Significantly decreased net translocation distance and migration speed.[3] |
| Human Tenon's fibroblasts | 3D collagen gel contraction | 100 µM | Decreased cell dynamics by about 20%, correlating with reduced early matrix contraction.[7] |
| Keratinocytes (in vivo) | Wound healing in rats | 100 mg/kg (systemic) | Impaired keratinocyte resurfacing of wounds.[11] |
Quantitative data for the inhibitory effect of this compound on cell migration is less prevalent in the readily available literature, with studies often focusing on its impact on related processes like L-selectin shedding, which is involved in lymphocyte trafficking.[6][12]
Signaling Pathways in Cell Migration and MMP Inhibition
MMPs are key downstream effectors of signaling pathways that regulate cell migration. The FAK/Src, PI3K/Akt, and ERK/MAPK pathways are central to this process. MMPs can be transcriptionally upregulated by these pathways, and their activity in the extracellular space can, in turn, influence signaling by cleaving and activating growth factors or modifying cell-matrix interactions.
Below are diagrams illustrating the general roles of these pathways in cell migration and the points of intervention for MMP inhibitors like this compound and GM6001.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of migration studies. Below are representative protocols for Transwell migration and wound healing assays, incorporating the use of MMP inhibitors.
Transwell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and with serum or chemoattractant)
-
This compound or GM6001 stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Inhibitor Treatment: Add this compound or GM6001 to the cell suspension at the desired final concentration (e.g., 1-30 µM) and incubate for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the cell suspension (with or without inhibitor) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Fixation and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the membrane to air dry.
-
Count the migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
References
- 1. mjournal.squ.edu.om [mjournal.squ.edu.om]
- 2. The Significance of Matrix Metalloproteinases in the Immunopathogenesis and Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibition negatively affects muscle stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validate User [ashpublications.org]
- 7. The effect of MMP inhibitor GM6001 on early fibroblast-mediated collagen matrix contraction is correlated to a decrease in cell protrusive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. Matrix metalloproteinase inhibitor GM 6001 attenuates keratinocyte migration, contraction and myofibroblast formation in skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ro 31-9790 and Batimastat for Matrix Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitors: Ro 31-9790 and Batimastat. This document details their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, supported by available quantitative data.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in numerous diseases, including cancer, arthritis, and cardiovascular disorders. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This compound and Batimastat are both hydroxamate-based inhibitors that function by chelating the zinc ion in the active site of MMPs, thereby preventing the cleavage of their substrates.
Quantitative Data Comparison: Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and Batimastat against a range of MMPs. It is important to note that these values have been compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 10[1] | 3[2][3][4][5] |
| MMP-2 (Gelatinase-A) | 8[1] | 4[2][3][4][5] |
| MMP-3 (Stromelysin-1) | 700[1] | 20[2][3][4][5] |
| MMP-7 (Matrilysin) | - | 6[2][3][4] |
| MMP-8 (Collagenase-2) | - | 10[3] |
| MMP-9 (Gelatinase-B) | - | 4[2][3][4][5] |
| MMP-14 (MT1-MMP) | 1.9[1] | - |
Mechanism of Action: A Shared Path to Inhibition
Both this compound and Batimastat are competitive, reversible inhibitors of MMPs. Their mechanism of action is centered around a hydroxamate group (-CONHOH) which acts as a zinc-binding group (ZBG). This group chelates the essential zinc ion within the catalytic domain of the MMP, rendering the enzyme inactive. By occupying the active site, these inhibitors prevent the binding and subsequent cleavage of natural ECM substrates like collagen and gelatin.
Mechanism of MMP inhibition by hydroxamate-based inhibitors.
Experimental Protocols
The determination of MMP inhibitory activity for compounds like this compound and Batimastat typically involves in vitro enzyme assays. The two most common methods are fluorometric assays and zymography.
Fluorometric Inhibition Assay
This high-throughput method quantifies the rate of cleavage of a fluorescently labeled peptide substrate by a specific MMP in the presence and absence of an inhibitor.
Principle: A fluorescence resonance energy transfer (FRET) peptide substrate is used. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The IC50 value is determined by measuring the reduction in the rate of fluorescence increase at various inhibitor concentrations.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (this compound or Batimastat) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations.
-
Reconstitute and dilute the specific recombinant human MMP enzyme in an appropriate assay buffer.
-
Prepare the FRET peptide substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted MMP enzyme to wells containing either the inhibitor dilutions or vehicle control.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths in a microplate reader pre-warmed to 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of MMP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow for a fluorometric MMP inhibition assay.
Gelatin Zymography
Zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9) and to assess the inhibitory effect of compounds on their activity.
Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and activity of the MMPs. The enzymes digest the gelatin in the areas where they are located, resulting in clear bands against a stained background. The presence of an MMP inhibitor in the incubation buffer will prevent this digestion.
Detailed Methodology:
-
Sample Preparation:
-
Prepare protein extracts from cells or tissues.
-
Mix the samples with a non-reducing sample buffer. Do not boil the samples, as this would irreversibly denature the enzymes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel co-polymerized with gelatin.
-
Run the electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel overnight at 37°C in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. For inhibition studies, add this compound or Batimastat at the desired concentration to the developing buffer.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity. The reduction in the intensity of these bands in the presence of an inhibitor indicates its inhibitory effect.
-
Concluding Remarks
Both this compound and Batimastat are potent, broad-spectrum inhibitors of matrix metalloproteinases. While Batimastat has been more extensively characterized against a wider range of MMPs in publicly available literature, this compound shows high potency against several key MMPs, including the membrane-type MMP-14. The choice between these inhibitors for research purposes will depend on the specific MMPs of interest and the experimental context. The experimental protocols outlined in this guide provide a foundation for the in vitro evaluation of these and other MMP inhibitors. For a definitive comparison, it is recommended that these compounds be evaluated side-by-side in the same assay system.
References
A Comparative Guide: Ro 31-9790 versus TIMP-3 in the Regulation of L-selectin Shedding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic metalloproteinase inhibitor, Ro 31-9790, and the endogenous Tissue Inhibitor of Metalloproteinases-3 (TIMP-3) in the context of L-selectin shedding. L-selectin, a key adhesion molecule on leukocytes, plays a crucial role in inflammatory responses and lymphocyte homing. Its shedding from the cell surface, a process mediated by metalloproteinases, is a critical regulatory step. Understanding the efficacy and mechanisms of inhibitors like this compound and TIMP-3 is vital for developing therapeutic strategies targeting inflammation and immune responses.
Performance Comparison: Quantitative Data
Experimental data reveals that both this compound and TIMP-3 are potent inhibitors of L-selectin shedding, with TIMP-3 demonstrating greater potency in some studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both inhibitors across various cell types.
| Inhibitor | Cell Type | L-selectin Shedding IC50 (µM) | TNF-α Shedding IC50 (µM) |
| TIMP-3 | Mouse Lymphocytes | 0.3 - 0.4[1] | Not Reported in this study |
| Human Lymphocytes | 0.3 - 0.4[1] | Not Reported in this study | |
| Jurkat T cells | 0.3 - 0.4[1] | Not Reported in this study | |
| Human Monocytes | 0.3 - 0.4[1] | 0.1[1] | |
| This compound | Mouse Lymphocytes | 4.8[1] | Not Reported in this study |
| Human Lymphocytes | 0.7[1] | Not Reported in this study | |
| Jurkat T cells | 1.2[1] | Not Reported in this study | |
| Human Monocytes | 4.5[1] | 0.4[1] | |
| B-CLL Lymphocytes (ATP-induced) | 82.5 ± 38.0 | Not Applicable |
Note: TNF-α shedding is often studied in parallel as it is also mediated by ADAM17.
Signaling Pathway and Inhibition
L-selectin shedding is primarily mediated by the metalloproteinase ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE)[2][3]. The process is initiated by various cellular activation signals. Both this compound, a synthetic hydroxamic acid-based inhibitor, and TIMP-3, a natural inhibitor, target and inhibit the activity of ADAM17, thereby preventing the cleavage of L-selectin from the cell surface[1][4].
References
A Comparative Guide to the Metalloproteinase Inhibitors Ro 31-9790 and Ro 32-1541
For researchers and professionals in drug development, the nuanced differences between experimental compounds are critical. This guide provides a detailed, data-driven comparison of two hydroxamate-based matrix metalloproteinase (MMP) inhibitors, Ro 31-9790 and Ro 32-1541, highlighting their distinct biochemical profiles and functional consequences.
At a Glance: Key Distinctions
While both this compound and Ro 32-1541 are hydroxamate-based MMP inhibitors, their primary difference lies in their activity against ADAM17 (a disintegrin and metalloproteinase 17), also known as TNF-α converting enzyme (TACE). This compound is a potent inhibitor of ADAM17, a key enzyme responsible for the shedding of L-selectin from the surface of lymphocytes. In stark contrast, Ro 32-1541 does not inhibit ADAM17, and consequently, has no effect on L-selectin shedding.[1] This fundamental difference in their mechanism of action leads to divergent effects on lymphocyte migration and transendothelial migration.[1][2]
Quantitative Performance Data
The inhibitory activity of this compound and Ro 32-1541 has been quantified against a panel of metalloproteinases. The following table summarizes their half-maximal inhibitory concentrations (IC₅₀) or inhibitor constants (Ki), providing a clear comparison of their potency and selectivity.
| Target | This compound (IC₅₀/Ki, nM) | Ro 32-1541 (IC₅₀/Ki, nM) |
| MMP-1 (Collagenase-1) | 2 | 10 |
| MMP-2 (Gelatinase-A) | 4 | 7 |
| MMP-3 (Stromelysin-1) | 200 | 100 |
| MMP-8 (Collagenase-2) | 2 | 2 |
| MMP-9 (Gelatinase-B) | 3 | 5 |
| MMP-14 (MT1-MMP) | 10 | 20 |
| ADAM17 (TACE) | 5 | No Inhibition |
| L-selectin Shedding | 300-400 | No Inhibition |
Data compiled from published cell-free assays using peptide or protein substrates.[1]
Mechanism of Action: A Tale of Two Inhibitors
The differential effects of this compound and Ro 32-1541 on lymphocyte function are a direct result of their distinct interactions with ADAM17.
As illustrated in Figure 1, this compound actively inhibits ADAM17, thereby preventing the proteolytic cleavage of L-selectin from the lymphocyte surface. This leads to higher levels of L-selectin on these cells. Conversely, Ro 32-1541 does not interact with ADAM17, allowing the enzyme to cleave L-selectin unimpeded.
Supporting Experimental Data
The distinct effects of these two compounds on lymphocyte migration have been demonstrated in vivo. Systemic administration of this compound in mice resulted in a reduced number of lymphocytes completing diapedesis across high endothelial venules (HEVs) and an accumulation of lymphocytes within the endothelial lining.[1][2] In contrast, Ro 32-1541 had no observable effect on lymphocyte migration across HEVs.[1][2]
Experimental Protocols
Matrix Metalloproteinase (MMP) Inhibition Assay (Cell-Free)
This assay quantifies the inhibitory potential of a compound against a specific MMP.
Methodology:
-
Reagent Preparation: A purified, active MMP enzyme is diluted in an appropriate assay buffer. A fluorogenic MMP substrate is also prepared in the same buffer. The test inhibitors, this compound or Ro 32-1541, are serially diluted to a range of concentrations.
-
Incubation: The MMP enzyme is pre-incubated with the test inhibitor for a specified time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. As the MMP cleaves the substrate, a fluorophore is released, resulting in an increase in fluorescence.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the inhibitor concentration.
L-selectin Shedding Assay
This assay measures the ability of a compound to inhibit the cleavage of L-selectin from the surface of leukocytes.
Methodology:
-
Cell Isolation: Lymphocytes are isolated from fresh peripheral blood using density gradient centrifugation.
-
Pre-incubation with Inhibitor: The isolated lymphocytes are pre-incubated with various concentrations of either this compound or Ro 32-1541.
-
Stimulation: The cells are then stimulated with a phorbol (B1677699) ester, such as phorbol myristate acetate (B1210297) (PMA), to induce L-selectin shedding.
-
Antibody Staining: Following stimulation, the cells are stained with a fluorescently labeled monoclonal antibody specific for the extracellular domain of L-selectin (CD62L).
-
Flow Cytometry Analysis: The level of L-selectin expression on the cell surface is quantified using a flow cytometer. A decrease in fluorescence intensity compared to unstimulated cells indicates shedding. The ability of the test compound to inhibit this shedding is determined by comparing the fluorescence of inhibitor-treated, stimulated cells to that of untreated, stimulated cells.
Conclusion
The primary distinction between this compound and Ro 32-1541 is the potent inhibition of ADAM17 by this compound, a property absent in Ro 32-1541. This leads to a significant difference in their ability to prevent L-selectin shedding, which in turn has profound implications for their effects on lymphocyte trafficking. For researchers investigating the roles of specific MMPs and ADAMs in immunology and oncology, understanding these differences is crucial for selecting the appropriate tool for their experimental needs. While both are effective MMP inhibitors, this compound offers an additional mechanism of action through the inhibition of a key sheddase, making it a valuable compound for studying the intricate processes of cell adhesion and migration.
References
Navigating the Landscape of ADAM17 Inhibition: A Comparative Guide to Alternatives for Ro 31-9790
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting ADAM17, the landscape of available inhibitors extends beyond the well-known Ro 31-9790. This guide provides an objective comparison of alternative small molecules, biologics, and endogenous inhibitors, supported by experimental data to inform strategic research and development decisions.
A disintegrin and metalloproteinase 17 (ADAM17), also known as tumor necrosis factor-alpha converting enzyme (TACE), is a critical sheddase involved in the release of a wide array of cell surface proteins. Its substrates include key signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 receptor (IL-6R), and ligands of the epidermal growth factor receptor (EGFR).[1][2][3] Dysregulation of ADAM17 activity has been implicated in a host of inflammatory diseases and cancers, making it a compelling therapeutic target.[4][5] While this compound has been a valuable tool in preclinical research, a new generation of inhibitors with varying potencies and selectivities offers alternative avenues for investigation.
Quantitative Comparison of ADAM17 Inhibitors
The following tables summarize the inhibitory activities of this compound and its alternatives against ADAM17 and other metalloproteinases. It is important to note that IC50 values can vary depending on the assay conditions, substrate used, and the form of the enzyme (e.g., recombinant vs. cell-surface).
Table 1: Small Molecule Inhibitors of ADAM17
| Inhibitor | Target(s) | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference(s) |
| This compound | Broad-spectrum MMP/ADAM inhibitor | 300-400 (cell-based L-selectin shedding) | Not specified | MMP-1, -2, -3, -8, -9, -14, -17 (2-200) | [6] |
| INCB7839 (Aderbasib) | ADAM10/ADAM17 inhibitor | 14 | 22 | - | [7][8] |
| Apratastat (TMI-005) | TACE/MMP inhibitor | Not specified (inhibits TNF-α release) | Not specified | MMP-13 | [9][10] |
| DPC 333 (BMS-561392) | TACE inhibitor | 17-100 (cell-based TNF-α production) | Not specified | - | [11][12] |
| GI254023X | ADAM10 inhibitor | 541 | 5.3 | MMP-9 (2.5) | [1][2][13][14][15][16] |
| TAPI-0 | TACE/MMP inhibitor | 100 | Not specified | General MMP inhibitor | [7] |
Table 2: Biologic and Endogenous Inhibitors of ADAM17
| Inhibitor | Type | Mechanism of Action | Affinity/Inhibitory Constant | Reference(s) |
| D1(A12) | Monoclonal Antibody | Binds to catalytic and non-catalytic domains | Kd = 0.46 nM for TACE ectodomain | [6][17] |
| TIMP-3 | Endogenous Protein | Binds to the active site | Ki(app) values in the low nM range for various MMPs and ADAMs | [18] |
ADAM17 Signaling Pathways
ADAM17 plays a pivotal role in mediating multiple signaling cascades by cleaving and releasing the ectodomains of its substrates. The diagram below illustrates the central role of ADAM17 in TNF-α, IL-6, and EGFR signaling pathways.
Caption: ADAM17-mediated cleavage of pro-TNF-α, membrane IL-6R, and EGFR ligands.
Experimental Protocols
In Vitro ADAM17 Inhibitor Screening using a FRET-based Assay
This protocol outlines a common method for determining the in vitro potency of ADAM17 inhibitors.
1. Principle: This assay utilizes a quenched fluorogenic substrate containing a specific ADAM17 cleavage site. In its intact form, the fluorescence of the donor fluorophore is quenched by a nearby acceptor molecule (FRET). Upon cleavage by ADAM17, the donor and acceptor are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
2. Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
FRET-based ADAM17 substrate (e.g., a peptide with a donor/acceptor pair like Mca/Dnp)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., TAPI-0)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation/emission filters
3. Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 50 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of a pre-diluted solution of recombinant ADAM17 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for ADAM17 Inhibitor Screening
The following diagram illustrates a typical workflow for the discovery and characterization of novel ADAM17 inhibitors.
Caption: A streamlined workflow for identifying and validating ADAM17 inhibitors.
Conclusion
The development of ADAM17 inhibitors has evolved significantly, offering a range of tools for researchers. While broad-spectrum inhibitors like this compound remain useful for initial investigations, more selective compounds such as INCB7839 and GI254023X (for ADAM10) allow for a more nuanced dissection of ADAM family member functions. Furthermore, the high specificity of monoclonal antibodies like D1(A12) provides a powerful approach to target ADAM17 with minimal off-target effects. The choice of inhibitor will ultimately depend on the specific research question, the desired level of selectivity, and the experimental system being employed. This guide serves as a starting point for navigating the available options and designing well-informed experiments to further elucidate the role of ADAM17 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-ADAM17 antibody [1F6] Mouse monoclonal (ab57484) | Abcam [abcam.com]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GI254023X | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. GI 254023X - Labchem Catalog [catalog.labchem.com.my]
- 16. researchgate.net [researchgate.net]
- 17. adipogen.com [adipogen.com]
- 18. Engineered Tissue Inhibitor of Metalloproteinases-3 Variants Resistant to Endocytosis Have Prolonged Chondroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Downstream Effects of Ro 31-9790 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream cellular effects of Ro 31-9790, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAM17 (TACE). By examining its performance against other inhibitors and detailing the experimental methods used for these assessments, this document serves as a valuable resource for researchers investigating metalloproteinase-dependent signaling pathways.
Comparative Analysis of Inhibitor Efficacy
The inhibitory activity of this compound on downstream cellular processes, particularly the shedding of cell surface proteins, has been evaluated in comparison to other synthetic and endogenous inhibitors. The following tables summarize the quantitative data from these comparative studies.
Table 1: Inhibition of L-selectin and TNF-α Shedding
| Inhibitor | Target Profile | L-selectin Shedding IC50 (µM) | TNF-α Shedding IC50 (µM) | Reference |
| This compound | Broad-spectrum MMP/ADAM17 inhibitor | 0.7 - 4.8 | 0.4 | [1] |
| Ro 32-1541 | MMP inhibitor | No inhibition | Not reported | [2][3] |
| TIMP-1 | Endogenous MMP inhibitor | No inhibition | No inhibition | [1][2][3] |
| TIMP-3 | Endogenous MMP/ADAM inhibitor | 0.3 - 0.4 | 0.1 | [1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the shedding process.
Table 2: Inhibition of Retinal Neovascularization
| Inhibitor | Target Profile | Dose | Inhibition of Retinal Neovascularization (%) | Reference |
| This compound | Broad-spectrum MMP inhibitor | 150 µg (intravitreal) | 78 - 82 | [4][5] |
| AG3340 (Prinomastat) | MMP-2 and MMP-9 selective inhibitor | 150 µg (intravitreal) | 65 | [4][5] |
| DPC-A37668 | MMP-2 selective inhibitor | 150 µg (intravitreal) | 52 | [4][5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its alternatives.
L-selectin Shedding Assay
This assay measures the ability of an inhibitor to prevent the cleavage and release of L-selectin from the surface of leukocytes.
-
Cell Preparation: Isolate primary leukocytes (e.g., lymphocytes, neutrophils) from whole blood or use a suitable cell line (e.g., Jurkat T cells).
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound, Ro 32-1541) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation of Shedding: Induce L-selectin shedding by adding a stimulating agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C to allow for the shedding process to occur.
-
Staining: Stop the reaction and stain the cells with a fluorescently-labeled antibody specific for L-selectin (e.g., PE-conjugated anti-L-selectin).
-
Flow Cytometry Analysis: Analyze the cell surface expression of L-selectin using a flow cytometer. The percentage of L-selectin positive cells or the mean fluorescence intensity is quantified.
-
Data Analysis: Calculate the percentage inhibition of L-selectin shedding for each inhibitor concentration compared to the stimulated control without inhibitor. Determine the IC50 value from the dose-response curve.
Cell Proliferation Assay (Thymidine Incorporation)
This assay assesses the effect of MMP inhibitors on the proliferation of cells, such as human airway smooth muscle cells.[6]
-
Cell Culture: Culture human airway smooth muscle cells in appropriate growth medium.
-
Serum Starvation: Synchronize the cells in a quiescent state by serum-starving them for a period (e.g., 24-48 hours).
-
Inhibitor and Mitogen Treatment: Pre-treat the cells with different concentrations of the MMP inhibitor (e.g., this compound) for a short period before stimulating proliferation with a mitogen such as fetal bovine serum (FBS), thrombin, or platelet-derived growth factor (PDGF).
-
Radiolabeling: Add [³H]thymidine to the culture medium and incubate for a specified duration (e.g., 24 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Scintillation Counting: Harvest the cells, lyse them, and measure the amount of incorporated [³H]thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the mitogen-stimulated control and determine the concentration-dependent effect of the inhibitor on cell proliferation.
In Vivo Retinal Neovascularization Model
This animal model is used to evaluate the effect of MMP inhibitors on the development of new blood vessels in the retina.[4][5]
-
Induction of Retinopathy: Use a model of oxygen-induced retinopathy (OIR) in neonatal rodents (e.g., rats or mice). This involves exposing the animals to a hyperoxic environment followed by a return to normoxia, which induces retinal neovascularization.
-
Inhibitor Administration: Administer the MMP inhibitor (e.g., this compound, AG3340) via intravitreal injection at a specific time point after the induction of retinopathy.
-
Tissue Collection and Preparation: At a predetermined time point, euthanize the animals and enucleate the eyes. Dissect the retinas and prepare them as flat mounts.
-
Vascular Staining: Stain the retinal vasculature using a suitable method, such as lectin staining or adenosine (B11128) diphosphatase (ADPase) histochemistry.
-
Quantification of Neovascularization: Capture images of the retinal flat mounts and quantify the area of neovascularization using image analysis software.
-
Data Analysis: Compare the extent of retinal neovascularization in the inhibitor-treated group to the vehicle-treated control group and express the results as a percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow of a typical experiment.
Caption: Signaling pathway of MMP/ADAM17-mediated protein shedding.
Caption: Experimental workflow for L-selectin shedding assay.
References
- 1. Tissue inhibitor of metalloproteinases-3 inhibits shedding of L-selectin from leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Pharmacologic and Genetic Manipulation of Matrix Metalloproteinases -2 and -9 Reduce Retinal Neovascularization in Rodent Models of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Validating Ro 31-9790 Function: A Comparative Guide to Gelatinase Activity Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the function of Ro 31-9790, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This guide details experimental data and protocols for assessing the inhibitory activity of this compound against gelatinases.
This compound is a hydroxamate-based inhibitor that effectively targets several MMPs, including the gelatinases MMP-2 and MMP-9.[1][2][3] These enzymes play a crucial role in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[4][5] Validating the inhibitory function of compounds like this compound is a critical step in drug development and research. This guide focuses on the use of gelatinase activity assays as a primary method for this validation.
Comparative Inhibitory Activity of Gelatinase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other common gelatinase inhibitors against MMP-2 and MMP-9. This data is essential for comparing the potency and selectivity of these compounds.
| Inhibitor | Target MMPs | IC50 (nM) for MMP-2 | IC50 (nM) for MMP-9 | Reference |
| This compound | Broad-spectrum MMP inhibitor | 8 | - | [6] |
| AG3340 | MMP-2 and MMP-9 selective | 0.05 | 0.26 | [7] |
| SB-3CT | Gelatinase selective | 13.9 | 600 | [8] |
| ARP 100 | MMP-2 selective | 12 | - | [8] |
| Batimastat (BB-94) | Broad-spectrum MMP inhibitor | - | - | [8] |
Experimental Protocols for Validating this compound Function
Two primary methods are widely used to assess gelatinase activity and, consequently, the inhibitory function of compounds like this compound: Gelatin Zymography and Fluorescent Gelatinase Assays.
Gelatin Zymography
Gelatin zymography is a sensitive technique used to detect the activity of gelatinases in biological samples.[9] The method involves separating proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity and digest the gelatin substrate. Areas of enzymatic activity appear as clear bands against a stained background.[10]
Detailed Protocol:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue lysates.
-
Mix the sample with a non-reducing sample buffer. Do not heat the samples.[10]
-
-
Electrophoresis:
-
Renaturation and Development:
-
Wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow enzyme renaturation.[9]
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5) at 37°C for 12-48 hours.[9] To test the inhibitory effect of this compound, add the inhibitor at the desired concentration to the developing buffer for the experimental lanes.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[9]
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until clear bands appear against a blue background.[9]
-
Image the gel and quantify the band intensity using densitometry.
-
Fluorescent Gelatinase Assay
This method offers a more quantitative and high-throughput alternative to zymography.[12] It utilizes a quenched fluorescent gelatin substrate. When cleaved by a gelatinase, the quenching is relieved, and a fluorescent signal is produced, which can be measured using a microplate reader.[12][13]
Detailed Protocol:
-
Sample and Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add the sample containing gelatinase activity.
-
Add the various concentrations of this compound or other inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the fluorescent gelatin substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 1-2 hours), protecting it from light.[14]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm Ex / 520 nm Em for FITC-labeled gelatin).[12]
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the inhibitor concentration and calculate the IC50 value for this compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Workflow for validating this compound function.
Caption: Inhibition of gelatinase-mediated ECM degradation by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of membrane-type 1 matrix metalloproteinase by hydroxamate inhibitors: an examination of the subsite pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs in development: bisphosphonates and metalloproteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi-res.com [mdpi-res.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. adooq.com [adooq.com]
- 9. Gel zymography [bio-protocol.org]
- 10. rlacollege.edu.in [rlacollege.edu.in]
- 11. med.upenn.edu [med.upenn.edu]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. AffiASSAY® Gelatinase (Gelatin Degradation/Zymography) Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
- 14. content.abcam.com [content.abcam.com]
Safety Operating Guide
Proper Disposal of Ro 31-9790: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and up-to-date information. This document outlines the essential procedures for the safe handling and disposal of the matrix metalloproteinase (MMP) inhibitor, Ro 31-9790, in a laboratory setting. Adherence to these guidelines, in conjunction with local and institutional regulations, is critical for ensuring personnel safety and environmental protection.
Summary of Key Chemical and Physical Properties
A clear understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Catalog Number | HY-101703 |
| CAS Number | 145337-55-9 |
| Identified Uses | Laboratory chemicals, manufacture of substances |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1]
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.
3. Disposal of Unused Material:
- If possible and permitted, unused material should be disposed of in its original packaging.
- The disposal must be handled by a licensed professional waste disposal service.
4. Handling of Contaminated Packaging and Materials:
- Contaminated packaging and other materials (e.g., pipette tips, vials) should be treated as hazardous waste.
- These materials should be placed in the designated this compound waste container.
- Recycling or disposal of contaminated packaging must be conducted in accordance with official regulations.[1]
5. Spill Management:
- In the event of a spill, ensure the area is well-ventilated.
- Prevent the spill from entering drains or waterways.
- Contain and collect the spillage in a safe and prompt manner.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This document provides a summary of disposal procedures based on available safety data. It is not a substitute for the official Safety Data Sheet and comprehensive training on hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Essential Safety and Operational Guide for Handling Ro 31-9790
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Ro 31-9790, a synthetic metalloproteinase (MMP) inhibitor. Adherence to these protocols is essential to ensure laboratory safety and the integrity of your research.
Immediate Safety and Handling Protocols
This compound should be handled with care, assuming it is a potentially hazardous substance, as its toxicological properties have not been thoroughly investigated.[1] All personnel must be trained on the potential hazards and safe handling procedures before working with this compound.
1.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. For prolonged contact or handling of DMSO solutions, use butyl or neoprene gloves. | Nitrile gloves offer splash protection but have limited resistance to DMSO.[2][3] Butyl or neoprene gloves are recommended for better protection against DMSO, a common solvent for this compound.[3][4] Change gloves immediately if contaminated. |
| Body Protection | A dedicated, buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 particulate mask or higher. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
1.2 Engineering Controls
-
Ventilation: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
Operational Plan: Step-by-Step Handling Procedures
The following protocols provide a procedural guide for the safe handling of this compound.
2.1 Preparation of Stock Solutions
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use.[5][6][7]
-
Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of solid this compound in the fume hood.
-
Dissolving: Add the appropriate volume of DMSO to the solid compound in a suitable container (e.g., a vial).
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container at -20°C.[5]
2.2 Use in Experiments
-
When adding the this compound solution to cell cultures or other experimental systems, perform the transfer within the fume hood.
-
Ensure that all equipment that comes into contact with the compound is decontaminated after use.
2.3 Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, pipette tips, and gloves, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound in DMSO should be collected in a designated, sealed container for hazardous liquid waste. Do not dispose of DMSO-containing solutions down the drain.[8]
-
Disposal Method: All hazardous waste containing this compound should be disposed of through a certified chemical waste disposal service, typically by incineration.[9] Contact your institution's EHS department for specific disposal procedures.[9]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against L-selectin shedding in various cell types.
| Cell Type | IC50 (µM) |
| Mouse Lymphocytes | 4.82 ± 0.75 |
| Jurkat T cells | 1.16 ± 0.27 |
| Human Lymphocytes | 0.70 ± 0.06 |
| Human Monocytes | 4.47 ± 1.27 |
| Human Monocyte TNF-α | 0.38 ± 0.05 |
Data obtained from MedChemExpress product information.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. csueastbay.edu [csueastbay.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. ashpublications.org [ashpublications.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. DMSO disposal - General Lab Techniques [protocol-online.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
